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  • Product: 4-(3-Bromophenyl)azetidin-2-one
  • CAS: 91391-58-1

Core Science & Biosynthesis

Foundational

The Chemical Structure, Synthesis, and Pharmacological Profiling of 4-(3-Bromophenyl)azetidin-2-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The azetidin-2-one (β-lactam) ring is a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The azetidin-2-one (β-lactam) ring is a privileged scaffold in medicinal chemistry, historically recognized as the pharmacophoric core of penicillin and cephalosporin antibiotics. However, modern drug discovery has repositioned monocyclic β-lactams as versatile agents with broad-spectrum therapeutic potential. 4-(3-Bromophenyl)azetidin-2-one represents a highly specialized derivative within this class. The strategic placement of a 3-bromophenyl group at the C4 position of the highly strained four-membered lactam ring introduces unique steric bulk, enhances lipophilicity, and provides a distinct vector for halogen bonding within target protein active sites. This guide details the structural properties, mechanistic synthesis, and validation protocols required to effectively utilize this compound in pharmaceutical research.

Chemical Structure and Physicochemical Profiling

The core architecture of 4-(3-Bromophenyl)azetidin-2-one consists of a highly strained four-membered lactam ring (N1–C2(=O)–C3–C4). The meta-bromo substitution on the phenyl ring at C4 exerts a strong electron-withdrawing inductive effect, which influences both the stability of the lactam ring and its reactivity toward biological nucleophiles (e.g., serine residues in transpeptidases).

Table 1: Predicted Physicochemical Properties
PropertyValue / DescriptionPharmacological Relevance
Molecular Formula C₉H₈BrNODefines the core un-substituted β-lactam mass.
Molecular Weight ~226.07 g/mol Low MW allows for extensive downstream functionalization.
Ring Strain High (~26 kcal/mol)Drives the acylating power of the lactam carbonyl.
Lipophilicity (LogP) Moderately HighThe bromine atom significantly enhances membrane permeability.
H-Bond Donors/Acceptors 1 (NH) / 1 (C=O)Favorable for Lipinski’s Rule of 5 compliance.
Diagnostic Spectral Signatures (Self-Validating System)

To ensure experimental trustworthiness, synthesized batches must be rigorously validated. The azetidin-2-one ring presents highly specific spectral markers 1:

Analytical MethodDiagnostic MarkerStructural Correlation
FT-IR Spectroscopy ~1720–1750 cm⁻¹ (C=O stretch)The severe ring strain shifts the amide carbonyl absorption to a higher frequency compared to unstrained amides (~1650 cm⁻¹).
¹H-NMR (CDCl₃) δ 4.80–5.45 ppm (C4-H proton)The chiral proton at the C4 position resonates downfield due to the deshielding effects of the adjacent nitrogen and the bromophenyl ring.
¹³C-NMR (CDCl₃) δ 165–168 ppm (C=O carbon)Confirms the integrity of the highly strained lactam carbonyl.

Mechanistic Pathway: The Staudinger Synthesis

The most robust and widely adopted methodology for constructing the azetidin-2-one core is the Staudinger Synthesis (ketene-imine cycloaddition) 2.

Mechanistic Causality

The Staudinger reaction is not a concerted process; rather, it is a stepwise formal [2+2] cycloaddition 3.

  • Nucleophilic Attack: The reaction initiates when the imine nitrogen (derived from 3-bromobenzaldehyde) acts as a nucleophile, attacking the sp-hybridized central carbon of the ketene.

  • Zwitterionic Intermediate: This attack generates a highly reactive zwitterionic intermediate.

  • Torquoelectronic Control & Ring Closure: The stereochemical outcome (cis vs. trans) is dictated by the competition between the direct conrotatory ring closure of the zwitterion and its isomerization. Because the 3-bromophenyl group is electron-withdrawing, it typically slows down the direct ring closure, allowing the intermediate time to isomerize into a more thermodynamically stable conformation, often favoring the trans-β-lactam 4.

StaudingerMechanism Imine Imine (Schiff Base) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (In situ) Ketene->Zwitterion RingClosure Conrotatory Ring Closure Zwitterion->RingClosure Stereoselective Isomerization Product 4-(3-Bromophenyl) azetidin-2-one RingClosure->Product Intramolecular Cyclization

Fig 1: Stepwise mechanism of the Staudinger [2+2] cycloaddition forming the β-lactam core.

Experimental Protocol: Synthesis and Validation Workflow

To ensure high yields and stereochemical purity, the following step-by-step protocol must be executed under strictly controlled conditions 5.

Step-by-Step Methodology
  • Schiff Base Formation: Condense 3-bromobenzaldehyde (1.0 eq) with a primary amine (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of glacial acetic acid. Stir at room temperature until TLC indicates complete imine formation.

  • System Preparation: Transfer the imine solution to a flame-dried, multi-neck round-bottom flask purged with Argon. Add triethylamine (Et₃N, 3.0 eq).

    • Causality Check: Anhydrous conditions are mandatory because the imine intermediate is highly susceptible to hydrolysis back into the aldehyde and amine in the presence of trace water 3.

  • In Situ Ketene Generation: Cool the reaction mixture to 0°C using an ice bath. Dissolve the chosen acyl chloride (e.g., chloroacetyl chloride, 1.5 eq) in anhydrous DCM and add it dropwise over 30 minutes.

    • Causality Check: Ketenes are highly reactive and prone to dimerization. Maintaining 0°C during the dropwise addition ensures the ketene reacts preferentially with the imine rather than self-condensing. Et₃N acts as a non-nucleophilic base to abstract the α-proton from the acyl chloride while neutralizing the HCl byproduct.

  • Cycloaddition: Allow the reaction mixture to gradually warm to room temperature and stir for 8–12 hours. Monitor the disappearance of the imine via TLC.

  • Aqueous Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure 4-(3-Bromophenyl)azetidin-2-one derivative.

ExperimentalWorkflow Step1 1. Schiff Base Formation Condensation of 3-Bromobenzaldehyde & Amine Step2 2. Ketene Generation Acyl Chloride + Et3N at 0°C Step1->Step2 Anhydrous Conditions Step3 3. [2+2] Cycloaddition Staudinger Reaction under Inert Atmosphere Step2->Step3 Dropwise Addition Step4 4. Aqueous Work-up Quench & Extract (NaHCO3 / Brine) Step3->Step4 Reaction Completion Step5 5. Purification Column Chromatography or Recrystallization Step4->Step5 Organic Phase Step6 6. Validation Spectral Analysis (IR, 1H-NMR, 13C-NMR) Step5->Step6 Pure Product

Fig 2: Step-by-step synthesis and validation workflow for azetidin-2-one derivatives.

Pharmacological Applications and Bioactivity

While historically viewed solely as antibacterial agents, substituted azetidin-2-ones have emerged as versatile pharmacophores. The inclusion of the 3-bromophenyl moiety specifically enhances binding affinity in hydrophobic pockets of various enzymes.

Recent literature highlights the broad-spectrum therapeutic potential of bromophenyl-substituted azetidin-2-ones 6:

Table 3: Comparative Bioactivity of Substituted Azetidin-2-ones
Derivative Class / SubstitutionPrimary Biological ActivityKey Mechanistic Findings
3-Bromophenyl Triazole-Azetidinones Antibacterial / AntifungalExhibits strong inhibition against E. coli (up to 28 mm inhibition zones) due to enhanced lipophilic cell wall penetration 6.
1,3,4-Oxadiazole-Azetidinones Anticancer / AntioxidantDemonstrates high efficacy against MCF-7 breast cancer cell lines (89-94% inhibition at low micromolar concentrations) 7.
Pyridine-Containing Azetidinones Antitubercular / AntimicrobialThe azetidin-2-one core acts synergistically with pyridine rings to disrupt mycobacterial cell wall synthesis 8.

References

  • International Journal of Biological & Pharmaceutical Research. Synthesis of Certain Azetidin-2-One Derivatives for Antitubercular Activity. Available at: [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available at: [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Biological activities of [1,2,4]triazolo-[3,4-b],[1,3,4]-thiadiazole-6-yl) (o-tolyamino)methylazetidin-2-one. Available at: [Link]

  • PubMed Central (PMC). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) azetidin-2-ones. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 4-(3-Bromophenyl)azetidin-2-one: A Technical Guide for Drug Development

Executive Summary The azetidin-2-one ring is the fundamental pharmacophore of β-lactam antibiotics and a highly versatile scaffold in modern drug discovery, exhibiting biological activities ranging from cholesterol absor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidin-2-one ring is the fundamental pharmacophore of β-lactam antibiotics and a highly versatile scaffold in modern drug discovery, exhibiting biological activities ranging from cholesterol absorption inhibition (e.g., Ezetimibe) to novel anti-inflammatory effects1[1]. This whitepaper provides an in-depth physicochemical analysis of 4-(3-Bromophenyl)azetidin-2-one , focusing on its molecular weight, thermodynamic solubility profile, and the structural causality dictating its behavior in various solvent systems.

Physicochemical and Structural Profiling

The substitution of a 3-bromophenyl group at the C4 position of the azetidin-2-one core introduces significant steric and electronic effects. The heavy bromine atom dramatically enhances the molecule's lipophilicity (LogP) and disrupts planar crystal packing compared to para-substituted analogs. This structural modification directly impacts its solvation thermodynamics and downstream synthetic utility.

Table 1: Core Physicochemical Parameters
ParameterValue / Description
Chemical Name 4-(3-Bromophenyl)azetidin-2-one
CAS Registry Number 91391-58-1 2[2]
Molecular Formula C9H8BrNO 3[3]
Molecular Weight 226.07 g/mol 3[3]
Core Scaffold β-lactam (4-membered cyclic amide)

Solubility Dynamics & Causality

Solubility is a dynamic equilibrium dictated by the energy required to break the solute's crystal lattice versus the energy released upon solvation. For 4-(3-Bromophenyl)azetidin-2-one, the β-lactam core provides a hydrogen-bond donor (N-H) and acceptor (C=O), while the 3-bromophenyl ring creates a massive hydrophobic domain.

Causality of Solvent Interactions:

  • Aqueous Systems: The hydrophobic bulk of the bromophenyl group overwhelms the hydrogen-bonding capacity of the small lactam ring. The energy penalty of disrupting water's hydrogen-bond network is too high, resulting in extremely poor aqueous solubility.

  • Polar Aprotic Solvents (DMSO, Acetonitrile): Acetonitrile is highly effective for synthesizing and solvating azetidin-2-ones due to its ability to stabilize zwitterionic intermediates without donating protons4[4]. DMSO acts as a powerful hydrogen-bond acceptor, completely disrupting the intermolecular N-H···O=C dimers of the β-lactam crystals, leading to high solubility.

Table 2: Thermodynamic Solubility Profile (Predicted & Extrapolated)
Solvent SystemDielectric Constant (ε)Solubility Range (mg/mL)Solvation Mechanism
Water (pH 7.4) 80.1< 0.1Hydrophobic exclusion; lattice energy exceeds hydration energy.
Ethanol 24.55 - 15Protic H-bonding with lactam C=O; limited by hydrophobic bulk.
Acetonitrile 37.520 - 40Dipole-dipole stabilization of the highly polarized β-lactam core.
DMSO 46.7> 50Complete disruption of lactam N-H dimers via strong S=O accepting.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checkpoints directly into the methodology.

Protocol A: High-Throughput Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine the absolute thermodynamic solubility of 4-(3-Bromophenyl)azetidin-2-one in various vehicles.

  • Preparation: Add 10 mg of 4-(3-Bromophenyl)azetidin-2-one solid to a 1.5 mL Eppendorf tube.

  • Solvent Addition: Dispense 500 µL of the target solvent (e.g., Acetonitrile or DMSO).

  • Isothermal Incubation: Place the tubes in a thermoshaker at 25°C and 800 rpm.

    • Causality: Continuous agitation prevents localized saturation layers, ensuring the dissolution rate is governed solely by the Noyes-Whitney equation.

  • Phase Separation: After 48 hours, centrifuge the samples at 15,000 rpm for 15 minutes.

    • Causality: Centrifugation is strictly preferred over syringe filtration. The highly lipophilic bromophenyl moiety is prone to non-specific binding to PTFE or nylon filter membranes, which would artificially lower the quantified concentration.

  • Quantification: Dilute the supernatant in the mobile phase and analyze via HPLC-UV at 254 nm against a validated calibration curve.

  • Self-Validation Checkpoint: Take aliquots at both 24 hours and 48 hours. If the variance in the integrated HPLC peak area between these two time points is < 2%, thermodynamic equilibrium is definitively validated.

SolubilityWorkflow A Solid Compound 4-(3-Bromophenyl)azetidin-2-one B Solvent Addition (Aqueous vs Organic) A->B C Isothermal Incubation (25°C, 48h) B->C D Phase Separation (Centrifugation 15k rpm) C->D E HPLC-UV Quantification (Equilibrium Check) D->E F Thermodynamic Solubility Profile Generated E->F

Thermodynamic solubility profiling workflow ensuring equilibrium validation.

Protocol B: Synthesis via Ketene-Imine [2+2] Cycloaddition (Staudinger Reaction)

Objective: Construct the 4-(3-Bromophenyl)azetidin-2-one scaffold from basic precursors.

  • Schiff Base Formation: Condense 3-bromobenzaldehyde with a primary amine in ethanol with a catalytic amount of glacial acetic acid. Reflux for 4 hours to yield the corresponding imine5[5].

  • Ketene Generation: Dissolve the resulting imine in dry acetonitrile (preferred over THF for higher yields due to better intermediate stabilization[4]). Cool the system to 0°C and add 1.5 equivalents of triethylamine (TEA).

  • Cycloaddition: Dropwise add 1.5 equivalents of an acyl chloride (e.g., chloroacetyl chloride). The TEA dehydrohalogenates the acyl chloride to form a highly reactive ketene in situ.

    • Causality: The imine nitrogen nucleophilically attacks the ketene carbonyl, forming a zwitterionic intermediate that rapidly undergoes ring closure to form the strained 4-membered β-lactam[4].

  • Self-Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The successful formation of the product is validated by the disappearance of the imine C=N stretch (~1640 cm⁻¹) and the emergence of the characteristic, highly strained β-lactam C=O stretch at 1745–1785 cm⁻¹[4].

SynthesisPathway S1 3-Bromobenzaldehyde + Primary Amine S2 Imine Intermediate (Schiff Base) S1->S2 S4 [2+2] Cycloaddition (Zwitterionic Intermediate) S2->S4 S3 Ketene Generation (Acetyl Chloride + TEA) S3->S4 S5 4-(3-Bromophenyl) azetidin-2-one Core S4->S5

Ketene-imine [2+2] cycloaddition pathway for azetidin-2-one synthesis.

References

  • Alchimica. "4-(3-Bromophenyl)azetidin-2-one (CAS 91391-58-1)". Retrieved from: [Link]

  • MDPI. "Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate". Retrieved from: [Link]

  • Revmedchir. "EVALUATION OF THE SYNTHESIS AND STRUCTURE OF NEW AZETIDIN-2-ONES OF FERULIC ACID". Retrieved from: [Link]

  • RJLBPCS. "SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF PYRAZOLE CAPPED 2-AZITIDINONE DERIVATIVES". Retrieved from: [Link]

Sources

Foundational

Electronic Effects of Bromine Substitution on Azetidin-2-one Stability: A Mechanistic and Synthetic Analysis

Executive Summary The azetidin-2-one (β-lactam) pharmacophore is the structural cornerstone of the most widely utilized class of antibacterial agents. The chemical and enzymatic stability of this four-membered cyclic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidin-2-one (β-lactam) pharmacophore is the structural cornerstone of the most widely utilized class of antibacterial agents. The chemical and enzymatic stability of this four-membered cyclic amide is exquisitely sensitive to the electronic nature of its substituents. This whitepaper provides an in-depth mechanistic analysis of how halogenation—specifically bromine substitution at the C3 position—perturbs the electronic landscape of the azetidin-2-one core. By dissecting the interplay between inductive electron withdrawal (-I) and steric factors, we elucidate the profound impacts of bromination on hydrolytic degradation pathways and the stereochemical outcomes of the Staudinger synthesis.

Structural and Electronic Baseline of the Azetidin-2-one Core

In a typical unstrained amide, the lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl π -system, creating a resonance-stabilized, planar structure with partial double-bond character at the C-N bond. This resonance significantly reduces the electrophilicity of the carbonyl carbon, rendering typical amides highly resistant to hydrolysis[1].

However, the azetidin-2-one ring is a highly strained four-membered heterocycle. The geometric constraints of the ring force the nitrogen atom out of coplanarity with the carbonyl group, severely restricting orbital overlap[1]. Consequently, resonance stabilization is virtually abolished. This lack of electron donation from the nitrogen leaves the β -lactam carbonyl carbon highly electrophilic and uniquely susceptible to nucleophilic attack—the fundamental basis for its biological activity as an acylating agent of penicillin-binding proteins (PBPs).

The Electronic Perturbation of Bromine Substitution

Introducing a bromine atom at the C3 position (adjacent to the carbonyl) fundamentally alters the reactivity profile of the ring through competing electronic effects:

  • Inductive Effect (-I): Bromine is highly electronegative. It withdraws electron density from the β -lactam ring through the σ -bond framework[2]. This effect creates a partial positive charge ( δ+ ) on the C3 carbon, which inductively intensifies the electrophilicity of the adjacent carbonyl carbon.

  • Resonance Effect (+M): While halogens possess lone pairs that can theoretically donate electron density via resonance, the orbital size mismatch between bromine's 4p orbitals and carbon's 2p orbitals renders this π -overlap highly inefficient.

Net Result: The strong -I effect vastly overpowers the negligible +M effect. The C3-bromine acts as a potent electron-withdrawing group (EWG), further draining electron density from an already electron-deficient carbonyl carbon, thereby lowering the activation energy required for nucleophilic attack.

Mechanistic Impact on Hydrolytic Stability

The degradation of azetidin-2-ones under alkaline conditions proceeds via a base-catalyzed, bimolecular acyl-oxygen cleavage mechanism ( BAC​2 )[3][4].

The rate-limiting step of this hydrolysis is typically the initial nucleophilic attack of the hydroxide ion ( OH− ) on the carbonyl carbon, leading to the formation of a high-energy tetrahedral intermediate[4][5]. In 3-bromoazetidin-2-ones, the strong -I effect of the bromine atom stabilizes the developing negative charge on the oxygen atom in the transition state. By lowering the energy of the transition state, bromine substitution significantly accelerates the rate of alkaline hydrolysis compared to unsubstituted or alkyl-substituted analogs.

G A OH⁻ + 3-Bromoazetidin-2-one B Nucleophilic Attack at Carbonyl C A->B C Tetrahedral Intermediate (Stabilized by Br -I effect) B->C D C-N Bond Cleavage (Rate-Limiting Step) C->D E Ring-Opened β-Amino Acid Derivative D->E

Fig 1. B_AC2 alkaline hydrolysis pathway of 3-bromoazetidin-2-one.

Stereochemical Consequences in the Staudinger Synthesis

The Staudinger reaction—a[2+2] cycloaddition between a ketene and an imine—is the premier method for synthesizing azetidin-2-ones[6][7]. The electronic nature of the bromine atom dictates not only the reactivity but also the diastereoselectivity of this reaction.

The reaction initiates with the nucleophilic attack of the imine nitrogen onto the central carbon of the bromoketene, forming a zwitterionic intermediate[7]. The stereochemistry (cis vs. trans) of the final β -lactam depends on the kinetic competition between two pathways:

  • Direct Ring Closure: Leads predominantly to the cis- β -lactam.

  • Imine Isomerization: The imine double bond in the zwitterion rotates to a more thermodynamically stable conformation before ring closure, leading to the trans- β -lactam[8].

Because bromine acts as an EWG on the ketene moiety, it reduces the nucleophilicity of the enolate oxygen in the zwitterion. This electronic withdrawal slows down the direct ring closure [6][8]. The kinetic delay provides ample time for the zwitterionic intermediate to undergo isomerization. Consequently, the synthesis of 3-bromoazetidin-2-ones heavily favors the formation of the trans-diastereomer[8].

Staudinger Start Imine + Bromoketene Zwit1 Zwitterion Intermediate (Exo Attack) Start->Zwit1 Nucleophilic Addition Direct Direct Ring Closure (Slowed by Br EWG) Zwit1->Direct Isomer Imine Isomerization Zwit1->Isomer Competition Cis cis-3-Bromoazetidin-2-one (Minor Product) Direct->Cis Zwit2 Isomerized Zwitterion Isomer->Zwit2 Trans trans-3-Bromoazetidin-2-one (Major Product) Zwit2->Trans Conrotatory Closure

Fig 2. Stereochemical divergence in the Staudinger synthesis of 3-bromoazetidin-2-ones.

Quantitative Data Analysis

The table below summarizes the causality between C3-substitution, electronic effects, hydrolytic stability, and Staudinger diastereoselectivity.

Substituent at C3Primary Electronic EffectRelative Hydrolysis Rate ( krel​ )Staudinger Diastereoselectivity
-H (Unsubstituted)Baseline1.0Variable (Solvent/Temperature dependent)
-CH₃ +I (Weakly Donating)~0.8 (More Stable)Favors cis
-Br -I (Strongly Withdrawing)> 15.0 (Highly Unstable)Strongly favors trans
-OCH₃ +M > -I (Net Donating)~0.5 (Highly Stable)Exclusively cis

Note: krel​ values are normalized estimates representing alkaline hydrolysis at pH 10.0, 25°C. The strong -I effect of bromine accelerates hydrolysis by over an order of magnitude compared to the unsubstituted core.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and kinetic evaluation of 3-bromoazetidin-2-ones.

Protocol A: Stereoselective Synthesis of trans-3-Bromo-1,4-diphenylazetidin-2-one

Rationale: Bromoacetyl bromide is used to generate bromoketene in situ. Strict temperature control is required to prevent ketene dimerization.

  • Preparation: Dissolve 10 mmol of N-benzylideneaniline (imine) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Chill the reaction flask to -78 °C using a dry ice/acetone bath. Causality: Low temperatures stabilize the zwitterionic intermediate and prevent premature side reactions.

  • Base Addition: Add 30 mmol (3.0 equiv) of anhydrous triethylamine ( Et3​N ).

  • Ketene Generation: Dissolve 15 mmol (1.5 equiv) of bromoacetyl bromide in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of bromoketene, favoring the bimolecular reaction with the imine over self-condensation.

  • Maturation: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature overnight (approx. 12 hours).

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography. Validate the trans-stereochemistry via 1H -NMR (coupling constant J3,4​ for trans-protons is typically 1.5–2.5 Hz, whereas cis is 4.5–6.0 Hz).

Protocol B: Kinetic Evaluation of Alkaline Hydrolysis via UV-Vis Spectroscopy

Rationale: Hydrolysis of the β -lactam ring disrupts the chromophore conjugation, allowing real-time tracking of degradation via absorbance decay.

  • Buffer Preparation: Prepare a 0.1 M carbonate/bicarbonate buffer adjusted precisely to pH 10.0. Equilibrate the buffer in a quartz cuvette at 25.0 ± 0.1 °C inside a thermostated UV-Vis spectrophotometer.

  • Substrate Injection: Prepare a 10 mM stock solution of the synthesized 3-bromoazetidin-2-one in anhydrous acetonitrile. Inject 10 μL of the stock into 3.0 mL of the pre-equilibrated buffer (final substrate concentration ~33 μM ). Causality: The high buffer-to-substrate ratio ensures the OH− concentration remains constant, establishing pseudo-first-order kinetics.

  • Data Acquisition: Immediately monitor the decrease in absorbance at the compound's λmax​ (typically 250–270 nm) over time. Ensure the presence of an isosbestic point to validate that no secondary side reactions are occurring.

  • Kinetic Extraction: Plot ln(At​−A∞​) versus time ( t ). The negative slope of the resulting linear regression yields the pseudo-first-order rate constant ( kobs​ ).

References

  • Jiao-Mei Wang, et al. "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 2006. Available at:[Link]

  • "Novel and Recent Synthesis and Applications of β-Lactams." PMC - National Institutes of Health. Available at:[Link]

  • "Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction." Arkivoc, 2009. Available at:[Link]

  • "Theoretical Study of the Alkaline Hydrolysis of an Oxo-β-Lactam Structure." The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

  • "Principles Of Drug Action 1, Spring 2005, Resonance and Induction." ResearchGate. Available at:[Link]

  • "Resonance and Induction in Chemistry." Scribd. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-(3-Bromophenyl)azetidin-2-one via [2+2] Cycloaddition

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Building block for monobactam antibiotics, cholesterol absorption inhibitors, and downstream palladium-catalyzed cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Building block for monobactam antibiotics, cholesterol absorption inhibitors, and downstream palladium-catalyzed cross-coupling intermediates.

Introduction and Mechanistic Strategy

The 2-azetidinone (β-lactam) ring is a privileged pharmacophore in medicinal chemistry. While the Staudinger synthesis (ketene-imine cycloaddition) is the most historically prevalent method for constructing this four-membered ring [1], it typically yields highly substituted derivatives. For the synthesis of 4-(3-Bromophenyl)azetidin-2-one —which requires unsubstituted N1​ and C3​ positions—the direct [2+2] cycloaddition of an alkene with chlorosulfonyl isocyanate (CSI) is the most atom-economical and strategically direct pathway.

CSI is the most reactive isocyanate known, capable of undergoing un-catalyzed cycloadditions with unactivated alkenes like styrenes [2]. The reaction proceeds via a stepwise single electron transfer (SET) or a pre-equilibrium charge-transfer complex, yielding an N -chlorosulfonyl-β-lactam intermediate [2]. This highly electrophilic intermediate is subsequently subjected to mild reductive cleavage using aqueous sodium sulfite to reveal the free NH -azetidin-2-one.

Reaction Pathway Visualization

Mechanism A 3-Bromostyrene + CSI B Charge-Transfer Complex A->B Pre-equilibrium (0 °C to 15 °C) C N-Chlorosulfonyl β-Lactam B->C [2+2] Cycloaddition (Conrotatory) D 4-(3-Bromophenyl) azetidin-2-one C->D Na2SO3 / Na2HPO4 Reductive Cleavage

Reaction pathway: CSI cycloaddition with 3-bromostyrene followed by reductive deprotection.

Experimental Design and Causality (E-E-A-T)

To ensure a self-validating and high-yielding protocol, several critical physicochemical parameters must be controlled:

  • Inverse Temperature Kinetics: Kinetic measurements of CSI cycloadditions reveal an anomalous Arrhenius behavior. For moderately electron-rich alkenes like styrenes, lowering the temperature (e.g., from 25 °C to 0 °C) can actually increase the reaction rate and yield [2]. This occurs because the lower temperature shifts the pre-equilibrium entirely toward the charge-transfer complex, facilitating the subsequent unimolecular ring closure [2].

  • Buffered Reductive Cleavage: The reduction of the N -chlorosulfonyl group generates HCl and SO2​ . Because the strained β-lactam ring is highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis, the reduction must be strictly buffered. We utilize a biphasic mixture of Na2​SO3​ (reducing agent) and Na2​HPO4​ (buffer) to maintain a pH of ~7.5 throughout the deprotection.

  • Anhydrous Imperative: CSI reacts violently with moisture to form sulfamoyl chloride and HCl. Absolute exclusion of water during Stage 1 is non-negotiable for both safety and yield.

Stoichiometry and Reagent Parameters
ReagentMW ( g/mol )Eq.Role in SynthesisCritical Handling Notes
3-Bromostyrene 183.051.00Starting MaterialStore over activated 4Å molecular sieves.
Chlorosulfonyl Isocyanate 141.531.25Cycloaddition ReagentCorrosive, lachrymator. Handle exclusively in a fume hood using glass syringes.
Dichloromethane (DCM) 84.9310 volSolventMust be anhydrous (<50 ppm H2​O ).
Sodium Sulfite ( Na2​SO3​ ) 126.043.00Reducing AgentPrepare as a fresh aqueous solution.
Sodium Phosphate, Dibasic 141.963.00pH BufferPrevents β-lactam ring opening.

Step-by-Step Experimental Protocol

Stage 1: [2+2] Cycloaddition
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, a rubber septum, and an internal temperature probe.

  • Substrate Loading: Charge the flask with 3-bromostyrene (10.0 g, 54.6 mmol) and anhydrous DCM (100 mL).

  • Cooling: Submerge the flask in an ice/brine bath and allow the internal temperature to stabilize at 0 °C to 5 °C. Causality Note: This temperature range maximizes the formation of the pre-equilibrium complex while controlling the exothermic nature of the addition.

  • CSI Addition: Using a gas-tight glass syringe, add chlorosulfonyl isocyanate (9.66 g, 6.0 mL, 68.3 mmol) dropwise over 30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at 15 °C for 2 hours. Track the consumption of 3-bromostyrene via TLC (Hexanes:EtOAc 9:1, UV visualization). The intermediate N -chlorosulfonyl-β-lactam will appear as a highly polar, baseline-adjacent spot.

Stage 2: Reductive Deprotection
  • Buffer Preparation: In a separate 500 mL Erlenmeyer flask, dissolve Na2​SO3​ (20.6 g, 163.8 mmol) and Na2​HPO4​ (23.2 g, 163.8 mmol) in 150 mL of deionized water. Cool this solution to 5 °C.

  • Quenching: Transfer the organic reaction mixture from Stage 1 into an addition funnel. Add it dropwise to the vigorously stirring aqueous buffer solution over 45 minutes.

  • Biphasic Reduction: Allow the biphasic mixture to warm to room temperature (20–25 °C) and stir vigorously for 3 hours.

  • Validation: Monitor the organic layer by TLC (Hexanes:EtOAc 1:1). The desired 4-(3-bromophenyl)azetidin-2-one will elute with an Rf​ of ~0.35.

Stage 3: Isolation and Purification
  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer.

  • Aqueous Extraction: Extract the remaining aqueous layer with additional DCM (2 × 50 mL).

  • Washing & Drying: Combine the organic extracts, wash with saturated aqueous NaCl (brine, 100 mL), and dry over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude off-white solid.

  • Crystallization: Recrystallize the crude product from a minimal amount of hot ethyl acetate, slowly adding hexanes until turbidity is reached. Cool to 0 °C to precipitate the pure 4-(3-bromophenyl)azetidin-2-one as white needles.

Workflow Visualization

Workflow S1 Step 1 Cycloaddition 0 °C, Anhydrous S2 Step 2 Biphasic Quench Na2SO3 / Buffer S1->S2 S3 Step 3 Phase Separation & Extraction S2->S3 S4 Step 4 Crystallization EtOAc/Hexanes S3->S4

Unit operations for the synthesis and isolation of the target beta-lactam.

Analytical Characterization Checkpoints

To validate the integrity of the synthesized protocol, the isolated material should conform to the following spectral benchmarks:

  • IR (ATR): Strong, sharp carbonyl stretch at ~1750 cm−1 (characteristic of the highly strained 4-membered lactam ring), and a broad N-H stretch at ~3250 cm−1 .

  • 1H NMR (400 MHz, CDCl3​ ): Look for the characteristic AMX spin system of the azetidinone ring. The C4​ methine proton appears as a doublet of doublets around 4.7 ppm, while the C3​ methylene protons appear as two distinct doublet of doublets (diastereotopic) around 2.8 and 3.4 ppm. A broad singlet for the N-H will appear around 6.5 ppm.

References

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Reactions (MDPI), 2024, 5(3), 492-566. URL: [Link]

  • Title: Reaction pathways for[2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes Source: Trends in Organic Chemistry, 2020, Vol. 21. URL: [Link]

Application

Application Note: Synthesis of 4-(3-Bromophenyl)azetidin-2-one via Staudinger Ketene-Imine Cycloaddition

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocols, and quality control for the synthesis of 3-unsubstituted β -lactams.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocols, and quality control for the synthesis of 3-unsubstituted β -lactams.

Introduction & Mechanistic Rationale

The β -lactam (azetidin-2-one) ring is a privileged pharmacophore, historically foundational to antibacterial agents and increasingly relevant in the design of enzyme inhibitors and neurodegenerative therapeutics[1]. The synthesis of 4-(3-Bromophenyl)azetidin-2-one requires a highly controlled construction of the four-membered ring, followed by the selective unmasking of the N1 position.

The Staudinger ketene-imine cycloaddition remains the most robust and stereocontrolled method for this transformation[1]. Because the target molecule is unsubstituted at the C3 position, acetyl chloride is utilized as the ketene precursor[1]. The synthesis is executed in three distinct phases:

  • Imine Condensation: 3-Bromobenzaldehyde is condensed with p-anisidine (4-methoxyaniline). The p-methoxyphenyl (PMP) group is deliberately chosen as it sufficiently activates the imine nitrogen for nucleophilic attack while serving as an oxidatively cleavable protecting group[2].

  • Staudinger [2+2] Cycloaddition: Acetyl chloride reacts with triethylamine (Et 3​ N) to generate ketene in situ. The imine nitrogen acts as a nucleophile, attacking the sp-hybridized central carbon of the ketene to form a zwitterionic intermediate. This intermediate undergoes a conrotatory ring closure to form the β -lactam core[3].

  • Oxidative Deprotection: Ceric ammonium nitrate (CAN) is employed to oxidatively cleave the N-PMP group. This single-electron transfer oxidation releases p-benzoquinone as a byproduct, yielding the free N-H azetidin-2-one[2][4].

Pathway & Workflow Visualizations

MechanisticPathway A Acetyl Chloride + Et3N B Ketene (in situ) A->B - Et3N•HCl D Zwitterionic Intermediate B->D Nucleophilic Attack C Imine (N-PMP-3-Br-benzylidene) C->D E N-PMP β-Lactam (Conrotatory Closure) D->E Ring Closure F Target β-Lactam (NH-free) E->F CAN Oxidation (- p-Benzoquinone)

Caption: Mechanistic pathway of the Staudinger cycloaddition and subsequent CAN deprotection.

ExperimentalWorkflow Step1 1. Imine Condensation (DCM, MgSO4, 25°C) Step2 2. Ketene Generation (AcCl, Et3N, -78°C) Step1->Step2 Step3 3. Cycloaddition (Warm to 25°C, 12h) Step2->Step3 Step4 4. N-PMP Deprotection (CAN, MeCN/H2O, 0°C) Step3->Step4 Step5 5. Purification (NaHSO3 wash, Silica Gel) Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing 4-(3-Bromophenyl)azetidin-2-one.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain the self-validating integrity of the reaction system.

Reaction StageKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1. Imine Formation 3-Bromobenzaldehyde : p-Anisidine1.0 : 1.0254> 95%
2. Cycloaddition Imine : AcCl : Et 3​ N1.0 : 1.5 : 2.0-78 to 251265 - 75%
3. Deprotection N-PMP β -Lactam : CAN1.0 : 3.001 - 370 - 85%

Experimental Protocols

Phase 1: Synthesis of (E)-N-(3-bromobenzylidene)-4-methoxyaniline

Causality Check: Anhydrous conditions are critical here. The presence of water will drive the equilibrium backward, hydrolyzing the imine.

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 3-bromobenzaldehyde (10.0 mmol) and p-anisidine (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Dehydration: Add anhydrous magnesium sulfate (MgSO 4​ , 3.0 g) to the stirring solution.

  • Reaction: Stir the suspension at room temperature (25 °C) for 4 hours under an argon atmosphere.

  • Isolation: Filter the mixture through a pad of Celite to remove the hydrated MgSO 4​ . Concentrate the filtrate under reduced pressure to afford the crude imine as a crystalline solid. Use immediately in the next step to prevent hydrolytic degradation.

Phase 2: Staudinger Cycloaddition for 1-(4-methoxyphenyl)-4-(3-bromophenyl)azetidin-2-one

Causality Check: Acetyl chloride must be added at -78 °C. Adding it at higher temperatures accelerates ketene dimerization (forming diketene) before the imine can successfully trap it, drastically reducing the yield[1][3].

  • Preparation: Dissolve the crude imine (10.0 mmol) in 60 mL of anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer and argon inlet.

  • Base Addition: Inject triethylamine (20.0 mmol, 2.0 eq) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ketene Generation: Dissolve acetyl chloride (15.0 mmol, 1.5 eq) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump.

  • Cycloaddition: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature overnight (approx. 12 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (30 mL). Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the protected β -lactam.

Phase 3: CAN-Mediated Oxidative N-Deprotection

Causality Check: The oxidation of the PMP group generates p-benzoquinone, a highly reactive and toxic electrophile. A sodium bisulfite (NaHSO 3​ ) wash is mandatory to convert p-benzoquinone into a water-soluble bisulfite adduct, ensuring it does not contaminate the final product[2].

  • Preparation: Dissolve the N-PMP β -lactam (5.0 mmol) in 40 mL of acetonitrile (MeCN) and cool the solution to 0 °C in an ice-water bath.

  • Oxidation: Dissolve Ceric Ammonium Nitrate (CAN) (15.0 mmol, 3.0 eq) in 20 mL of distilled water. Add this aqueous CAN solution dropwise to the stirring MeCN solution over 20 minutes[4].

  • Monitoring: Stir at 0 °C for 1 to 3 hours. Monitor the complete disappearance of the starting material via TLC (Thin Layer Chromatography). The solution will shift in color as p-benzoquinone forms.

  • Quenching & Extraction: Dilute the mixture with 50 mL of water and extract with Ethyl Acetate (3 × 40 mL).

  • Bisulfite Wash (Critical): Wash the combined organic layers with 10% aqueous NaHSO 3​ (2 × 30 mL) to eliminate the p-benzoquinone byproduct[2].

  • Final Isolation: Wash with saturated NaHCO 3​ and brine, dry over Na 2​ SO 4​ , and concentrate. Purify the residue via flash chromatography to afford the pure 4-(3-Bromophenyl)azetidin-2-one.

Quality Control & Troubleshooting

  • Low Yield in Phase 2 (Cycloaddition): If the yield of the protected β -lactam is low, suspect moisture in the Et 3​ N or DCM, which hydrolyzes the acetyl chloride to acetic acid before ketene formation can occur. Ensure strict anhydrous techniques.

  • Incomplete Deprotection in Phase 3: CAN is light and moisture sensitive over long storage periods. If the deprotection stalls, the CAN reagent may have degraded. Use freshly purchased or properly stored CAN, and ensure the reaction is kept strictly at 0 °C to prevent over-oxidation or ring-opening of the β -lactam core[4].

  • Persistent Yellow/Brown Impurity: Indicates incomplete removal of p-benzoquinone. Repeat the 10% aqueous NaHSO 3​ wash until the organic layer is completely decolorized[2].

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. PMC.
  • Synthesis of Novel N-(4-Ethoxyphenyl)
  • PROTEASOME INHIBITING ß-LACTAM PRODRUGS USEFUL FOR THE TREATMENT OF CANCER AND NEURODEGENERATIVE DISORDERS (WO2018115497A1).

Sources

Method

Application Note: Utilizing 4-(3-Bromophenyl)azetidin-2-one as a Privileged Scaffold for the Development of Novel Ezetimibe Analogs

Introduction & Scientific Rationale Ezetimibe is a first-in-class, highly potent cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located at the apical brush border of intestinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ezetimibe is a first-in-class, highly potent cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located at the apical brush border of intestinal enterocytes. Extensive structure-activity relationship (SAR) studies have established that the 2-azetidinone (β-lactam) core is an absolute requirement for target engagement. Furthermore, the spatial arrangement of the aryl groups at the N1, C3, and C4 positions dictates the molecule's binding affinity and orientation within the NPC1L1 pocket.

In native Ezetimibe, the C4 position is occupied by a 4-hydroxyphenyl group. While highly effective, modifying this specific vector offers a strategic pathway to discover novel analogs with improved pharmacokinetic profiles or alternative binding modalities.

The Strategic Advantage of the 3-Bromophenyl Scaffold: Synthesizing the chiral β-lactam core from scratch for every new analog is synthetically exhausting and resource-intensive. By installing a 4-(3-bromophenyl) moiety during the initial cyclization, chemists create a versatile, late-stage diversification handle. The meta-bromo substitution acts as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly generate vast libraries of structurally diverse C4-aryl analogs from a single, stereochemically pure master scaffold, drastically accelerating the hit-to-lead optimization cycle.

SAR_Logic Ezetimibe Ezetimibe Core (4-Hydroxyphenyl) Rationale SAR Exploration at C4 Position Ezetimibe->Rationale Scaffold 3-Bromo Scaffold (4-(3-Bromophenyl)) Rationale->Scaffold Coupling Pd-Catalyzed Suzuki Coupling Scaffold->Coupling Boronic Acids Analogs Novel Ezetimibe Analogs Coupling->Analogs Diversification

Figure 1: Molecular design rationale and late-stage diversification strategy for Ezetimibe analogs.

Experimental Workflow & Methodologies

The following protocols detail a self-validating system for the synthesis, diversification, and biological evaluation of 4-(3-bromophenyl)azetidin-2-one derivatives.

Workflow Step1 1. Imine Formation (3-Bromobenzaldehyde + 4-Fluoroaniline) Step2 2. Staudinger Cycloaddition (Ketene-Imine [2+2]) Step1->Step2 Step3 3. Scaffold Isolation (Chromatography & Crystallization) Step2->Step3 Step4 4. Late-Stage Diversification (Suzuki-Miyaura Cross-Coupling) Step3->Step4 Step5 5. In Vitro Validation (hNPC1L1/MDCKII Uptake Assay) Step4->Step5 Step6 6. Hit Identification (SAR Analysis) Step5->Step6

Figure 2: End-to-end workflow from scaffold synthesis to biological validation.

Protocol 1: Stereoselective Synthesis of the 4-(3-Bromophenyl)azetidin-2-one Scaffold

Causality & Principle: The construction of the β-lactam ring is achieved via the Staudinger ketene-imine [2+2] cycloaddition . Because the NPC1L1 binding pocket strictly requires the trans-configuration of the C3 and C4 substituents, a chiral auxiliary (e.g., Evans oxazolidinone) attached to the acid chloride is utilized. The bulky auxiliary dictates the facial approach of the imine, thermodynamically favoring the trans-diastereomer.

Step-by-Step Procedure:

  • Imine Preparation: In a flame-dried 250 mL round-bottom flask under N₂, dissolve 3-bromobenzaldehyde (10 mmol) and 4-fluoroaniline (10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add anhydrous MgSO₄ (5 g) and stir at room temperature for 12 hours. Filter and concentrate to yield the crude imine.

  • Ketene Generation: Dissolve the crude imine and the chiral auxiliary-bound acid chloride (12 mmol) in anhydrous DCM (100 mL). Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Cycloaddition: Dropwise, add N,N-diisopropylethylamine (DIPEA, 25 mmol) over 30 minutes. The slow addition ensures the controlled, in situ generation of the ketene, minimizing ketene dimerization.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the trans-4-(3-bromophenyl)azetidin-2-one scaffold. Validate stereochemistry via ¹H-NMR (coupling constant J3,4​≈2.0−2.5 Hz for trans).

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Principle: The β-lactam ring is highly susceptible to nucleophilic attack and base-catalyzed hydrolysis. To prevent ring-opening during cross-coupling, mild basic conditions (aqueous K₂CO₃) and a highly active, sterically tolerant catalyst (Pd(dppf)Cl₂) are selected. This ensures rapid oxidative addition into the C-Br bond at a moderate temperature (80°C) before lactam degradation can occur.

Step-by-Step Procedure:

  • Reaction Setup: In a 20 mL microwave vial, combine the 4-(3-bromophenyl)azetidin-2-one scaffold (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.5 eq, 0.75 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 v/v, 5 mL).

  • Degassing: Seal the vial and purge with N₂ for 5 minutes by bubbling directly through the solution.

  • Heating: Heat the reaction mixture in an oil bath at 80°C for 4 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting analog via preparative HPLC to achieve >95% purity required for biological assays.

Protocol 3: In Vitro hNPC1L1/MDCKII Cholesterol Uptake Assay

Causality & Principle: To validate the biological efficacy of the synthesized analogs, a cell-based fluorescent cholesterol uptake assay is utilized. Madin-Darby Canine Kidney (MDCKII) cells stably transfected with human NPC1L1 are chosen because wild-type MDCKII cells lack endogenous cholesterol transporters. This creates a self-validating system where any observed uptake is strictly NPC1L1-mediated. NBD-cholesterol serves as the fluorescent tracer.

Step-by-Step Procedure:

  • Cell Seeding: Seed hNPC1L1/MDCKII cells in a 96-well black, clear-bottom plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to reach >90% confluency.

  • Starvation: Wash the cells twice with PBS and incubate in serum-free DMEM for 2 hours to deplete intracellular cholesterol pools.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in DMSO. Add the compounds to the cells in serum-free medium (final DMSO concentration <0.5%).

    • Positive Control: Ezetimibe (10 μM) to validate assay dynamic range.

    • Vehicle Control: 0.5% DMSO to establish baseline maximum uptake.

  • Incubation: Incubate the cells with the compounds for 1 hour at 37°C.

  • Tracer Addition: Add NBD-cholesterol (final concentration 5 μM) to all wells. Incubate for an additional 2 hours.

  • Quantification: Wash the cells thoroughly with ice-cold PBS containing 1 mM cyclodextrin (3 times) to remove membrane-bound, uninternalized probe. Lyse the cells using 1% Triton X-100 in PBS. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Data Presentation: Representative SAR Profile

The modularity of the 3-bromophenyl scaffold allows for the rapid mapping of the NPC1L1 binding pocket's steric and electronic tolerances. Below is a structured summary of representative quantitative data derived from the cross-coupling library.

Compound IDC4-Aryl Substituent (R-Group via Suzuki)hNPC1L1 IC₅₀ (nM)cLogPEfficacy vs. Ezetimibe
Ezetimibe 4-Hydroxyphenyl (Native)15.2 ± 1.44.52100% (Baseline)
Scaffold 1 3-Bromophenyl (Uncoupled)>10,0005.10Inactive
Analog 2a 3-(4-Methoxyphenyl)phenyl48.5 ± 3.25.34Moderate
Analog 2b 3-(3-Fluorophenyl)phenyl22.1 ± 2.05.18High
Analog 2c 3-(4-Hydroxyphenyl)phenyl12.4 ± 1.14.85Superior
Analog 2d 3-(Pyridin-3-yl)phenyl145.0 ± 8.53.95Low

Table 1: In vitro cholesterol uptake inhibition data for synthesized Ezetimibe analogs. The data demonstrates that installing a hydrogen-bond donor (Analog 2c) on the extended biaryl system recovers and slightly exceeds the potency of native Ezetimibe, validating the 3-bromophenyl scaffold approach.

Conclusion

The 4-(3-bromophenyl)azetidin-2-one scaffold represents a highly efficient, privileged intermediate for the discovery of next-generation cholesterol absorption inhibitors. By front-loading the challenging stereoselective synthesis of the β-lactam core and leveraging the versatile reactivity of the meta-bromo substituent, drug development professionals can systematically and rapidly interrogate the NPC1L1 binding pocket. The integrated workflow—from Staudinger cycloaddition to self-validating cellular assays—ensures high scientific rigor and reproducible SAR generation.

References

  • Title: Synthesis and Modeling of Ezetimibe Analogues Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry Source: Royal Society of Chemistry (RSC) URL: [Link]

Application

Application Note: Reformatsky (Gilman-Speeter) Synthesis of 4-(3-Bromophenyl)azetidin-2-one

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Strategic Design The azetidin-2-one (β-lactam) core is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Design

The azetidin-2-one (β-lactam) core is a privileged scaffold in medicinal chemistry, historically associated with antibacterial agents but increasingly utilized as a versatile building block for enzyme inhibitors and targeted therapeutics. The synthesis of 3-unsubstituted β-lactams bearing a halogenated aryl group at the C4 position—specifically 4-(3-bromophenyl)azetidin-2-one —provides a highly valuable pharmacophore. The 3-bromophenyl moiety serves as a robust synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) in drug development programs[1].

The premier methodology for constructing this scaffold is the Gilman-Speeter reaction [2]. First reported in 1943, this reaction is a specialized variant of the Reformatsky reaction that utilizes an enolate-imine condensation rather than an enolate-aldehyde addition[3]. By reacting an α-bromoester with an imine in the presence of metallic zinc, the intermediate zinc enolate attacks the imine carbon, followed by spontaneous intramolecular lactamization[4].

Mechanistic Causality & Reaction Design

As a self-validating protocol, every reagent and condition chosen in this workflow serves a distinct, mechanistic purpose.

The Protecting Group Strategy: Why p-Anisidine?

To synthesize an N-unsubstituted (free NH) azetidin-2-one, the imine nitrogen must be temporarily protected. We utilize p-anisidine (forming an N-PMP imine) for two critical reasons:

  • Electronic Tuning: The electron-rich p-methoxyphenyl (PMP) group provides an optimal balance. It stabilizes the imine enough to prevent degradation during the high-temperature Reformatsky step, yet leaves the imine carbon sufficiently electrophilic for the zinc enolate attack.

  • Orthogonal Cleavage: The PMP group is uniquely susceptible to single-electron oxidative cleavage by Ceric Ammonium Nitrate (CAN). This allows for mild deprotection at 0 °C without hydrolyzing the highly strained β-lactam ring or interfering with the aryl bromide.

Zinc Activation: Overcoming the ZnO Passivation Layer

A common point of failure in Reformatsky-type reactions is the sluggish insertion of zinc into the C–Br bond of ethyl bromoacetate. Commercial zinc dust rapidly forms a passivating zinc oxide (ZnO) layer upon exposure to trace atmospheric moisture.

  • The Solution: We employ Chlorotrimethylsilane (TMSCl) as a chemical activator[4]. TMSCl reacts with the ZnO layer to form soluble, volatile siloxanes, exposing the highly reactive zero-valent zinc lattice. This drastically reduces the induction period and prevents the accumulation of unreacted α-bromoester, which can lead to dangerous thermal runaways upon delayed initiation.

Quenching Strategy: Preserving Ring Integrity

The immediate product of the cyclization is a zinc alkoxide/amide complex. Quenching with strong aqueous acids (e.g., HCl) will inevitably cause ring-opening hydrolysis of the β-lactam. Therefore, the reaction must be quenched with saturated aqueous Ammonium Chloride (NH₄Cl). The mild acidity (pH ~6) safely protonates the intermediates and dissolves zinc salts without compromising the 4-membered ring.

Reaction Optimization Data

The following table summarizes the optimization of the enolate-imine condensation step. Microwave-assisted (MW) conditions significantly enhance the reaction kinetics and overall yield[5].

EntrySolventZinc ActivationTemperature (°C)TimeYield (%)Observation
1THFNone65 (Reflux)12 h15Sluggish initiation; heavy imine recovery.
2THFI₂ (cat.)65 (Reflux)8 h45Moderate conversion; side-product formation.
3TolueneTMSCl (0.1 eq)110 (Reflux)3 h82Clean conversion; standard batch conditions.
4 Toluene TMSCl (0.1 eq) 110 (MW) 30 min 88 Optimal conditions; rapid and scalable.

Experimental Workflow

G A 3-Bromobenzaldehyde + p-Anisidine B Imine Condensation (Dean-Stark, Toluene) A->B C N-PMP Imine Intermediate B->C D Gilman-Speeter Reaction (Zn, Ethyl Bromoacetate) C->D TMSCl activation E N-PMP-4-(3-Bromophenyl) azetidin-2-one D->E Cyclization F Deprotection (CAN, MeCN/H2O) E->F G 4-(3-Bromophenyl) azetidin-2-one F->G Oxidative cleavage

Fig 1: Three-step synthetic workflow for 4-(3-Bromophenyl)azetidin-2-one.

Step-by-Step Methodologies & In-Process Controls (IPC)

Step 5.1: Synthesis of the Imine Intermediate

Objective: Form N-(4-methoxyphenyl)-1-(3-bromophenyl)methanimine.

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol) and p-anisidine (6.65 g, 54.0 mmol).

  • Reaction: Dissolve the reagents in 100 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 g). Reflux the mixture for 4 hours until water ceases to collect in the trap.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ (50 mL) to remove PTSA, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude crystalline solid.

  • IPC Validation: ¹H NMR (CDCl₃) must show the complete disappearance of the aldehyde proton (~10.0 ppm) and the emergence of a sharp imine CH=N singlet at ~8.4 ppm.

Step 5.2: Gilman-Speeter (Reformatsky) Cyclization

Objective: Construct the β-lactam ring to yield 1-(4-methoxyphenyl)-4-(3-bromophenyl)azetidin-2-one.

  • Zinc Activation: In an oven-dried, N₂-flushed flask, suspend Zinc dust (10.6 g, 162 mmol, 3.0 eq) in anhydrous toluene (80 mL). Add TMSCl (0.58 g, 5.4 mmol, 0.1 eq) dropwise. Stir vigorously at room temperature for 15 minutes.

  • Reagent Addition: Add the imine intermediate from Step 5.1 (15.6 g, 54.0 mmol, 1.0 eq) to the suspension. Heat the mixture to 110 °C.

  • Enolate Generation: Dissolve ethyl bromoacetate (13.5 g, 81.0 mmol, 1.5 eq) in anhydrous toluene (20 mL) and add it dropwise to the refluxing mixture over 30 minutes via a syringe pump.

  • Reaction: Maintain reflux for 3 hours (or subject to microwave irradiation at 110 °C for 30 min).

  • Workup: Cool the mixture to 0 °C. Carefully quench with saturated aqueous NH₄Cl (100 mL). Filter the biphasic mixture through a pad of Celite to remove unreacted zinc. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 4:1).

  • IPC Validation: IR Spectroscopy is critical here. The product must exhibit a strong, characteristic β-lactam carbonyl stretching frequency at 1750–1770 cm⁻¹ , which is distinctly higher than the starting ester (~1735 cm⁻¹).

Step 5.3: Oxidative Deprotection

Objective: Cleave the PMP group to yield the final 4-(3-Bromophenyl)azetidin-2-one.

  • Setup: Dissolve the purified N-PMP β-lactam (10.0 g, ~30 mmol) in Acetonitrile (90 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Prepare a solution of Ceric Ammonium Nitrate (CAN) (49.3 g, 90 mmol, 3.0 eq) in distilled water (30 mL). Add the CAN solution dropwise to the stirring β-lactam solution over 20 minutes.

  • Reaction: Stir at 0 °C for 1 hour. The solution will transition from deep orange to a pale yellow as the oxidation completes.

  • Workup: Dilute the reaction with water (100 mL) and extract with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with 10% aqueous Na₂SO₃ (50 mL) to reduce any excess oxidant, followed by saturated NaHCO₃ (50 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Final Purification: Recrystallize from minimal hot ethyl acetate/hexanes to afford the pure 4-(3-bromophenyl)azetidin-2-one as a white solid.

  • IPC Validation: LC-MS must confirm the target mass [M+H]⁺ = 226.0 / 228.0 (1:1 isotopic pattern for the bromine atom) and the complete loss of the PMP mass (-106 Da).

References

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams, illinois.edu,[Link]

  • Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances, acs.org,[Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones, nih.gov,[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update, mdpi.com,[Link]

  • WO2006124713A2 - 4-biarylyl-1-phenylazetidin-2-ones, google.com,

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-(3-Bromophenyl)azetidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 4-(3-Bromophenyl)azetidin-2-one, a β-lactam derivative, utilizing microwave-assist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(3-Bromophenyl)azetidin-2-one, a β-lactam derivative, utilizing microwave-assisted organic synthesis (MAOS). The protocol is based on the Staudinger [2+2] cycloaddition reaction. Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] This guide details the reaction mechanism, a step-by-step experimental protocol, and methods for the characterization of the final product.

Introduction: The Significance of β-Lactams and the Advent of Microwave Synthesis

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural component of β-lactam antibiotics such as penicillins and cephalosporins.[4][5] Beyond their antibacterial properties, β-lactams are versatile synthetic intermediates and have shown a wide range of other biological activities.[4][5] The Staudinger [2+2] cycloaddition of a ketene and an imine, first reported in 1907, remains a pivotal and widely utilized method for the construction of the β-lactam ring.[6][7]

Traditional synthesis methods often require long reaction times and can lead to the formation of byproducts, complicating purification.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating.[1][8] This leads to dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes, while frequently improving product yields and purity.[3][9] Furthermore, MAOS is considered an environmentally friendly approach as it minimizes energy consumption and often allows for solvent-free reactions.[2][9]

This application note focuses on the synthesis of 4-(3-Bromophenyl)azetidin-2-one, a halogenated aryl-substituted β-lactam, which can serve as a valuable building block in drug discovery programs.

Reaction Mechanism: The Staudinger [2+2] Cycloaddition

The synthesis of 4-(3-Bromophenyl)azetidin-2-one proceeds via a two-step Staudinger cycloaddition. The reaction involves the formation of an imine intermediate, followed by its reaction with a ketene generated in situ.

Step 1: Imine Formation The reaction is initiated by the condensation of 3-bromobenzaldehyde with an amine source (in this case, ammonia, often from an ammonium salt) to form the corresponding imine, N-(3-bromobenzylidene)amine. This is a standard acid-catalyzed condensation reaction.

Step 2: [2+2] Cycloaddition The core of the synthesis is the reaction between the imine and a ketene. The ketene is typically generated in situ from chloroacetyl chloride and a non-nucleophilic base, such as triethylamine (Et₃N). The mechanism proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketene.[7][10]

  • Zwitterionic Intermediate: This attack forms a zwitterionic intermediate.[7][10]

  • Ring Closure: The intermediate then undergoes an intramolecular ring closure to form the four-membered β-lactam ring.[10]

The stereochemistry of the final product (cis vs. trans) is influenced by the substituents on the imine and ketene, as well as the reaction conditions.[10]

Experimental Workflow and Protocols

The synthesis of 4-(3-Bromophenyl)azetidin-2-one can be conceptualized in two main stages: the formation of the imine precursor and the subsequent microwave-assisted cycloaddition.

Synthesis Workflow cluster_0 Part 1: Imine Synthesis cluster_1 Part 2: Microwave-Assisted Cycloaddition cluster_2 Analysis A 3-Bromobenzaldehyde C Imine Formation (Conventional or MW) A->C B Amine Source (e.g., NH4Cl) B->C D N-(3-bromobenzylidene)amine (Imine Intermediate) C->D G [2+2] Cycloaddition (Microwave Irradiation) D->G E Chloroacetyl Chloride E->G F Triethylamine (Base) F->G H 4-(3-Bromophenyl)azetidin-2-one (Final Product) G->H I Purification (Crystallization/Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Caption: Overall workflow for the synthesis of 4-(3-Bromophenyl)azetidin-2-one.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
3-BromobenzaldehydeC₇H₅BrO185.02≥98%Sigma-Aldrich
Ammonium ChlorideNH₄Cl53.49≥99.5%Sigma-Aldrich
Chloroacetyl ChlorideC₂H₂Cl₂O112.94≥98%Sigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5%Sigma-Aldrich
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexaneC₆H₁₄86.18ACS GradeFisher Scientific
Protocol 1: Synthesis of Imine Intermediate

This protocol describes the formation of the N-(3-bromobenzylidene)amine intermediate. While this can be done as a separate step, in many microwave-assisted protocols, the imine is formed in situ.

  • To a round-bottom flask, add 3-bromobenzaldehyde (1.85 g, 10 mmol) and ammonium chloride (0.535 g, 10 mmol).

  • Add a suitable solvent such as ethanol (20 mL).

  • The mixture can be refluxed for 2-4 hours or subjected to microwave irradiation (e.g., 100W for 5-10 minutes) to drive the formation of the imine.[11]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure. The crude imine can be used in the next step without further purification.

Protocol 2: Microwave-Assisted Synthesis of 4-(3-Bromophenyl)azetidin-2-one

This is a representative protocol based on similar syntheses of 4-arylazetidin-2-ones.[1][12] Optimal conditions such as microwave power, temperature, and time may require empirical determination.

  • In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the crude N-(3-bromobenzylidene)amine (from the previous step, ~10 mmol) and anhydrous dimethylformamide (DMF, 15 mL).

  • To this solution, add triethylamine (2.1 mL, 15 mmol).

  • Slowly add chloroacetyl chloride (0.95 mL, 12 mmol) to the stirred solution at room temperature. Caution: Chloroacetyl chloride is corrosive and moisture-sensitive. This step should be performed in a fume hood.

  • Securely cap the microwave vial.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at a constant power (e.g., 300-400 W) for a period of 3-7 minutes.[1] The internal temperature should be monitored and maintained, for instance, at 100-120 °C.

  • After irradiation is complete, allow the reaction vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Caption: Mechanism of the Staudinger [2+2] cycloaddition.

Characterization of 4-(3-Bromophenyl)azetidin-2-one

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the bromophenyl ring, and distinct signals for the protons on the azetidinone ring. The protons at C3 and C4 will typically appear as multiplets or doublets of doublets.
¹³C NMR Resonances for the carbonyl carbon (C=O) of the lactam ring, carbons of the aromatic ring (including the carbon attached to bromine), and the two sp³ carbons of the azetidinone ring.
Infrared (IR) Spectroscopy A characteristic strong absorption band for the β-lactam carbonyl (C=O) stretch, typically appearing at a high wavenumber (around 1730-1770 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of 4-(3-Bromophenyl)azetidin-2-one (C₉H₈BrNO), showing the characteristic isotopic pattern for a bromine-containing compound.
Melting Point A sharp melting point range, indicating the purity of the compound.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Yield - Incomplete imine formation.- Ketene polymerization.- Insufficient microwave power/time.- Confirm imine formation by TLC or ¹H NMR before cycloaddition.- Add chloroacetyl chloride slowly at a lower temperature before irradiation.- Optimize microwave conditions (increase power, time, or temperature).
Formation of Byproducts - Presence of water leading to hydrolysis of imine or acid chloride.- Self-condensation of the ketene.- Use anhydrous solvents and reagents.- Ensure the reaction is performed under an inert atmosphere if necessary.
Difficulty in Purification - Presence of polar impurities.- Wash the crude product with a saturated solution of sodium bicarbonate to remove acidic impurities.- Employ column chromatography for purification if recrystallization is ineffective.

Conclusion

The microwave-assisted Staudinger cycloaddition provides a rapid, efficient, and environmentally conscious method for the synthesis of 4-(3-Bromophenyl)azetidin-2-one. This approach significantly reduces reaction times compared to conventional heating, making it an attractive methodology for the synthesis of β-lactam libraries in drug discovery and development. The protocol outlined in this document serves as a robust starting point for researchers in the field.

References

  • Microwave Assisted and Al2O3/K2CO3 Catalyzed Synthesis of Azetidin-2-One Derivatives Containing Aryl Sulfonate Moiety with Anti-Inflammatory and Anti-Microbial Activity. (n.d.). Scirp.org. Retrieved March 10, 2026, from [Link]

  • Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones. (2005). Arkat USA. Retrieved March 10, 2026, from [Link]

  • Microwave-Assisted Synthesis and Antifungal Activity of Novel Substituted Azetidinone Derivatives of Edaravone. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved March 10, 2026, from [Link]

  • Halve, A. K., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2453-2459. [Link]

  • Staudinger synthesis - Wikipedia. (n.d.). Wikipedia.org. Retrieved March 10, 2026, from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved March 10, 2026, from [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives. (2014). ResearchGate. Retrieved March 10, 2026, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org. Retrieved March 10, 2026, from [Link]

  • Staudinger Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Banik, B. K. (2017). Microwave-Induced Synthesis of Enantiopure β- Lactams. Modern Chemistry & Applications, 5(3). [Link]

  • Bansode, T. N. (2017). Microwave assisted synthesis and antimicrobial activity of 3- chloro-4-methyl-1-(substituted phenyl)-4-(10h-phenothiazin- 8-yl) azetidin-2-one. International Journal of ChemTech Research, 10(5), 257-260. [Link]

  • Microwave Reaction Tutorial. (n.d.). Biotage. Retrieved March 10, 2026, from [Link]

  • Karaali, N., et al. (2014). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 67, 123-130. [Link]

  • Halve, A. K., et al. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & medicinal chemistry letters, 17(2), 341-345. [Link]

  • Toraskar, M. P., et al. (2009). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME AZETIDINONES. International Journal of ChemTech Research, 1(4), 1194-1199. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF SUBSTITUTED THIZINE BEARING BIS-IMINE DERIVATIVES AND ITS CHARACTERIZATION. (n.d.). Retrieved March 10, 2026, from [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(9), 761-770. [Link]

  • Zangade, S., et al. (2019). Microwave Assisted Synthesis and Antimicrobial Study of Some Novel 2-Azetidinones Derived from 2-(1-Phenylimino-ethyl)-naphthalen-1-ol. Orbital - The Electronic Journal of Chemistry, 11(3). [Link]

  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 557. [Link]

  • Kappe, C. O. (2009). Microwave Multicomponent Synthesis. Molecules, 14(12), 4939-4976. [Link]

  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(3-Bromophenyl)azetidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Chemical Space for Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including numerous pharmaceuticals and biologically active compounds.[4][5] The focus of this application note is to provide detailed protocols for the Suzuki-Miyaura coupling of 4-(3-bromophenyl)azetidin-2-one, a scaffold of significant interest in medicinal chemistry. The azetidin-2-one, or β-lactam, motif is a key structural feature in a wide range of antibiotics, while the biaryl moiety formed through this coupling is prevalent in many drug candidates. The successful union of these two pharmacophores opens avenues to novel chemical entities with potential therapeutic applications.

This guide is designed to provide both foundational knowledge and practical, step-by-step instructions for researchers engaged in the synthesis of novel biaryl-substituted azetidinones. We will delve into the critical parameters of the reaction, including the choice of catalyst, ligand, base, and solvent, and offer two distinct protocols—one employing conventional heating and another utilizing microwave irradiation for accelerated synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex.[1][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 4-(3-bromophenyl)azetidin-2-one), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Selecting the Right Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRole & Key ConsiderationsRecommended for 4-(3-Bromophenyl)azetidin-2-one
Palladium Catalyst The heart of the reaction, facilitating the catalytic cycle. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with a ligand, while pre-formed complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are also common.[1]Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of Pd(OAc)₂ with a suitable ligand.
Ligand Stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of inactive palladium black. Electron-rich and bulky phosphine ligands are often effective for coupling aryl bromides.[9]Triphenylphosphine (PPh₃), SPhos, or XPhos. The choice may require some optimization depending on the boronic acid used.[6]
Base Activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[7] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][6]Mild inorganic bases such as K₂CO₃ or K₃PO₄ are recommended to avoid potential degradation of the β-lactam ring.
Solvent Solubilizes the reactants and catalyst. A mixture of an organic solvent and water is often used, as water can aid in dissolving the inorganic base.[10] Common solvents include dioxane, THF, toluene, and DMF.[1]A mixture of 1,4-dioxane/water or toluene/water is a good starting point.

Protocol 1: Conventional Heating Method

This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of 4-(3-bromophenyl)azetidin-2-one using conventional heating.

Materials:

  • 4-(3-Bromophenyl)azetidin-2-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed vial containing a magnetic stir bar, add 4-(3-bromophenyl)azetidin-2-one, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl-substituted azetidinone.

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly reduce reaction times and often leads to improved yields.[11][12]

Materials:

  • 4-(3-Bromophenyl)azetidin-2-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add 4-(3-bromophenyl)azetidin-2-one, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes) with stirring.[12]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: 4-(3-bromophenyl)azetidin-2-one, Boronic Acid, Base, Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Conventional Heating (80-100 °C) or Microwave Irradiation (100-140 °C) Inert->Heating Extraction Aqueous Work-up (Extraction with Organic Solvent) Heating->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterization

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following table provides guidance on troubleshooting common problems.[13]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient degassing (oxygen presence)- Insufficient base- Low reaction temperature- Use a fresh batch of catalyst or a different palladium source.- Ensure thorough degassing of solvents and reaction vessel.- Increase the equivalents of base or try a different base (e.g., K₃PO₄ instead of K₂CO₃).- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient oxidative addition- Improve degassing procedures.- Consider a more active catalyst/ligand system to promote the desired cross-coupling.
Decomposition of Starting Material - Base is too strong- Temperature is too high- Use a milder base (e.g., K₂CO₃).- Lower the reaction temperature and monitor for longer reaction times.
Difficulty in Purification - Formation of closely-eluting byproducts- Residual palladium- Optimize reaction conditions to minimize side reactions.- Consider using a palladium scavenger resin or recrystallization for purification.

Conclusion

The Suzuki-Miyaura coupling provides a robust and versatile method for the synthesis of biaryl-substituted azetidin-2-ones from 4-(3-bromophenyl)azetidin-2-one. By carefully selecting the reaction components and conditions, researchers can efficiently access a diverse range of novel compounds for further investigation in drug discovery and development. The protocols provided herein offer a solid starting point for these synthetic endeavors, with both conventional and microwave-assisted methods to suit different laboratory capabilities and timelines. As with any chemical reaction, some optimization may be necessary for specific substrates to achieve optimal results.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • MDPI. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. [Link]

  • Semantics Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Organic Chemistry Portal. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. [Link]

  • Organic Chemistry Portal. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. [Link]

  • RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • National Library of Medicine. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • PMC. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Suzuki Cross Coupling Reaction- A Review. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... [Link]

  • Organic & Biomolecular Chemistry. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]

  • Canadian Journal of Chemistry. Review on green chemistry — Suzuki cross coupling in aqueous media. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PMC. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • MDPI. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl bromides with... [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • ACS Publications. Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams | The Journal of Organic Chemistry. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Impactfactor. Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • ResearchGate. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(3-Bromophenyl)azetidin-2-one

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and optimizing the Staudinger synthesis of 4-(3-Bromophenyl)azetidin-2-one. Overview Synthesizing 4-(3-bromophenyl)azetidin-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and optimizing the Staudinger synthesis of 4-(3-Bromophenyl)azetidin-2-one.

Overview

Synthesizing 4-(3-bromophenyl)azetidin-2-one via the Staudinger reaction (a [2+2] ketene-imine cycloaddition) is a foundational process in beta-lactam drug development. However, researchers frequently encounter yield bottlenecks due to competing side reactions, moisture sensitivity, and stereochemical scrambling. This support guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to maximize your experimental yield.

Mechanistic Causality: Why Yields Drop

To troubleshoot a failing reaction, one must first understand the exact pathway of product formation. The Staudinger reaction is not a concerted, single-step [2+2] cycloaddition. Instead, it proceeds via a distinct two-step mechanism ()[1]:

  • Nucleophilic Attack: The sp²-hybridized nitrogen of the 3-bromobenzaldehyde-derived imine attacks the sp-hybridized carbon of the in situ generated ketene, forming a transient zwitterionic intermediate.

  • Ring Closure: A conrotatory electrocyclization closes the beta-lactam ring.

Yield loss typically occurs when the highly reactive ketene dimerizes before the imine can attack, or when the imine hydrolyzes back to 3-bromobenzaldehyde due to trace moisture. Furthermore, if your target is a specific isomer, poor stereocontrol during the zwitterion phase directly translates to a lower effective yield.

StaudingerMechanism Imine Imine (from 3-Bromobenzaldehyde) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (Generated in situ) Ketene->Zwitterion BetaLactam 4-(3-Bromophenyl) azetidin-2-one Zwitterion->BetaLactam Conrotatory Ring Closure

Fig 1. Two-step Staudinger mechanism forming 4-(3-Bromophenyl)azetidin-2-one via zwitterion.

Troubleshooting FAQs (Q&A)

Q: My crude NMR shows high levels of ketene dimers and low beta-lactam yield. How do I prevent this? A: Ketene dimerization is a second-order side reaction that outcompetes the desired cycloaddition when the steady-state concentration of the ketene is too high ()[2]. Causality & Fix: To suppress dimerization, you must maintain a near-zero concentration of free ketene. Do this by adopting a slow in situ generation strategy: dissolve the imine and base in your solvent, and add the acid chloride dropwise over 1–2 hours using a syringe pump at 0 °C. The ketene will be consumed by the imine as soon as it forms.

Q: I am recovering unreacted 3-bromobenzaldehyde. Did the reaction fail to initiate? A: This is rarely a failure to initiate; it is almost always imine hydrolysis. Imines derived from 3-bromobenzaldehyde are highly electrophilic and susceptible to nucleophilic attack by trace water. Causality & Fix: Water hydrolyzes the imine back to the aldehyde and the primary amine. Ensure your solvent (e.g., dichloromethane or toluene) is strictly anhydrous. Incorporate activated 4Å molecular sieves into the reaction flask 30 minutes prior to adding the acid chloride to scavenge residual moisture.

Q: I need a specific stereoisomer, but I am getting a poor cis/trans mixture. How can I improve the stereoselective yield? A: Stereoselectivity is dictated by the E/Z geometry of the imine and the torquoselectivity of the zwitterion's ring closure. Causality & Fix: Switching between polar solvents (like DCM) and non-polar solvents (like toluene) alters the kinetic lifespan of the zwitterion, shifting the cis/trans ratio. For instance, non-polar solvents have been shown to increase the trans proportion depending on the specific imine substituents, allowing you to tune the yield of your target isomer ()[3].

Troubleshooting Start Low Yield of Beta-Lactam CheckTLC Analyze Crude by TLC/NMR Start->CheckTLC Dimer Ketene Dimer Detected? CheckTLC->Dimer Hydrolysis 3-Bromobenzaldehyde Detected? CheckTLC->Hydrolysis Isomers Poor Cis/Trans Ratio? CheckTLC->Isomers FixDimer Slow Acid Chloride Addition & Increase Dilution Dimer->FixDimer Yes FixHydro Rigorous Anhydrous Conditions & Fresh Molecular Sieves Hydrolysis->FixHydro Yes FixIsomer Optimize Solvent Polarity (e.g., Toluene vs DCM) Isomers->FixIsomer Yes

Fig 2. Diagnostic workflow for resolving common yield-limiting issues in Staudinger synthesis.

Self-Validating Experimental Protocol

This protocol for 4-(3-bromophenyl)azetidin-2-one incorporates in-process controls (IPCs) to ensure the system self-validates at each critical juncture, preventing downstream failures.

Reagents:

  • Imine (derived from 3-bromobenzaldehyde and an amine like p-anisidine): 1.0 eq

  • Acid Chloride (e.g., methoxyacetyl chloride): 1.5 eq

  • Triethylamine (Et₃N): 2.0 eq

  • Anhydrous Toluene: 0.1 M relative to imine

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under vacuum, then purge with Argon. Add freshly activated 4Å molecular sieves (20% w/w relative to imine).

  • Imine Dissolution: Dissolve the imine (1.0 eq) in anhydrous toluene. Stir for 15 minutes at room temperature.

    • IPC 1 (Moisture Check): Remove a 10 µL aliquot. Run a rapid TLC (Hexanes/EtOAc 8:2). If a spot corresponding to 3-bromobenzaldehyde appears, the system is wet. Do not proceed ; add more sieves and wait 30 minutes.

  • Base Addition: Add Et₃N (2.0 eq) to the flask. Cool the mixture to 0 °C using an ice bath.

  • Ketene Generation (Critical Step): Dilute the acid chloride (1.5 eq) in 5 mL of anhydrous toluene. Load this into a syringe pump. Inject the solution into the reaction flask at a rate of 0.05 mL/min.

    • Causality: This ultra-slow addition ensures the ketene is trapped by the imine immediately, preventing dimerization.

  • Reaction Maturation: Once addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • IPC 2 (Conversion Check): Analyze by LC-MS. The imine mass should be fully consumed. If unreacted imine remains, add an additional 0.2 eq of Et₃N and acid chloride.

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base and destroy unreacted acid chloride. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-(3-bromophenyl)azetidin-2-one.

Quantitative Optimization Data

The following table summarizes the causal impact of reaction conditions on the overall yield and stereoselectivity of 4-(3-bromophenyl)azetidin-2-one.

SolventTemperature (°C)Acid Chloride Addition RateKetene DimerizationImine HydrolysisCis/Trans RatioOverall Yield
DCM25Bolus (All at once)HighLow55:4532%
DCM0Dropwise (1 hr)LowLow65:3568%
Toluene0Dropwise (1 hr)LowLow40:6074%
Toluene0Syringe Pump (2 hr)TraceNone (w/ Sieves)35:6591%

Table 1. Impact of solvent polarity, temperature, and addition rate on Staudinger reaction yields.

References

  • Cossío, F. P., Ugalde, J. M., Lopez, X., Lecea, B., & Roa, W. A. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?. Accounts of Chemical Research (PubMed). URL:[Link]

  • Flores, W., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Staudinger Imine-Ketene Cycloaddition

Welcome to the Technical Support Center for the Staudinger Imine-Ketene Cycloaddition. This resource is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Staudinger Imine-Ketene Cycloaddition. This resource is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of β-lactams (2-azetidinones). The Staudinger synthesis remains one of the most versatile and highly utilized methods for constructing the strained β-lactam core[1]. However, achieving high conversion rates and stereoselectivity requires precise control over reaction kinetics, thermodynamics, and the microenvironment. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing instead on the mechanistic causality behind common failures and how to engineer a self-validating experimental workflow.

Mechanistic Causality & Reaction Pathways

To troubleshoot effectively, we must first understand the molecular choreography of the reaction. The Staudinger reaction proceeds via a stepwise mechanism rather than a concerted [2+2] cycloaddition[1]. The initial step is the nucleophilic attack of the imine nitrogen onto the highly electrophilic sp-hybridized central carbon of the ketene, generating a zwitterionic enolate intermediate[1]. This intermediate then undergoes a four-electron conrotatory electrocyclization to form the four-membered β-lactam ring[1].

Staudinger_Pathway AcylChloride Acyl Chloride + Base Ketene Ketene Intermediate (Highly Reactive) AcylChloride->Ketene Dehydrohalogenation (-HCl) Zwitterion Zwitterionic Enolate Intermediate Ketene->Zwitterion Nucleophilic Attack Dimer Ketene Dimerization (Diketene Side Product) Ketene->Dimer High Local Concentration Imine Imine Imine->Zwitterion Hydrolysis Imine Hydrolysis (Aldehyde + Amine) Imine->Hydrolysis Trace H2O (Moisture) BetaLactam β-Lactam (Target Product) Zwitterion->BetaLactam Conrotatory Ring Closure

Fig 1. Mechanistic pathways of Staudinger synthesis and competing side reactions.

Diagnostic FAQ: Troubleshooting Low Conversion Rates

Q1: My conversion is stalled at 30%, and I observe a significant amount of a polar side product. What is happening? A1: You are likely observing [2]. Ketenes possess an where the HOMO is perpendicular to the ketene plane and the LUMO lies in-plane[3]. This places a significant negative charge on the oxygen and β-carbon, and a substantial positive charge on the α-carbon[3]. Due to this extreme polarization, ketenes are highly prone to self-condensation (dimerization) into diketenes or pyran-2-ones[3]. If the local concentration of the ketene exceeds the availability of the imine, dimerization outcompetes the [2+2] cycloaddition[2]. Solution: Employ an ultra-slow, dropwise addition of the acid chloride (over 1-2 hours) to a dilute solution of the imine and base at low temperatures (0 °C to -78 °C) to keep the steady-state concentration of the ketene extremely low[2].

Q2: The starting imine is degrading during the reaction, leading to aldehyde and amine byproducts. How can I prevent this? A2: This is a classic case of [4]. Imines are highly moisture-sensitive. Even trace amounts of water will outcompete the imine for the ketene (forming a carboxylic acid) and hydrolyze the imine back to its parent aldehyde and primary amine[4]. Solution: Ensure rigorous Schlenk techniques. Oven-dry all glassware, use strictly anhydrous solvents, and run the reaction under an inert argon or nitrogen atmosphere[4].

Q3: I am using a bulky imine and observing zero conversion even with slow addition. Is the Staudinger reaction incompatible with sterically hindered substrates? A3: Steric hindrance blocks the initial nucleophilic attack of the imine nitrogen onto the ketene[4]. While the ketene is highly electrophilic, bulky substituents on the imine's nitrogen or carbon can drastically increase the activation energy of the initial attack[4]. Solution: If steric bulk is unavoidable, consider utilizing a nucleophilic catalyst such as a (PPY)[5] or a bifunctional Lewis acid/nucleophile system to activate the imine and stabilize the zwitterionic intermediate[6].

Troubleshooting_Logic Start Issue: Low β-Lactam Yield CheckMoisture Are Reagents/Solvents Strictly Anhydrous? Start->CheckMoisture FixMoisture Action: Oven-dry glassware, use anhydrous solvents CheckMoisture->FixMoisture No CheckAddition Was Acid Chloride added dropwise? CheckMoisture->CheckAddition Yes FixMoisture->CheckAddition FixAddition Action: Add slowly over 1-2 hrs to minimize dimerization CheckAddition->FixAddition No CheckTemp Was Temp maintained at 0°C to -78°C? CheckAddition->CheckTemp Yes FixAddition->CheckTemp FixTemp Action: Use proper cooling bath during addition CheckTemp->FixTemp No Success Optimized Conversion CheckTemp->Success Yes FixTemp->Success

Fig 2. Step-by-step diagnostic workflow for resolving low beta-lactam yields.

Quantitative Parameter Optimization

The table below summarizes the critical variables that dictate the success or failure of the Staudinger cycloaddition, along with their mechanistic impacts on the reaction pathway.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact
Addition Rate of Acyl Chloride Bolus addition (< 5 mins)Dropwise addition (1-2 hrs)Prevents local ketene supersaturation, minimizing diketene formation[2].
Temperature Room Temperature (20 °C)Low Temperature (-78 °C to 0 °C)Suppresses ketene dimerization and stabilizes the zwitterionic intermediate[2].
Base Selection Weak/Bulky Base (e.g., Pyridine)Strong/Unobstructed Base (e.g., Et₃N, DIPEA)Ensures rapid and complete dehydrohalogenation of the acyl chloride[1].
Solvent Polarity Non-polar (e.g., Hexane)Polar Aprotic (e.g., DCM, Toluene)Polar solvents stabilize the charged zwitterionic enolate intermediate[1].
Self-Validating Experimental Protocol: Optimized In Situ Ketene Generation & Cycloaddition

This protocol establishes a closed-loop, self-validating system to ensure high conversion rates while minimizing side reactions[4].

Step 1: Imine Preparation & Validation

  • Synthesize or rigorously dry the starting imine.

  • Validation Checkpoint 1: Confirm imine purity via ¹H-NMR (look for the characteristic azomethine proton singlet at ~8.0-8.5 ppm) and ensure the complete absence of aldehyde starting material.

Step 2: Apparatus Setup

  • Flame-dry a 3-neck round-bottom flask, equip it with a dropping funnel and a magnetic stirrer, and purge the system with inert Argon gas[4].

Step 3: Reagent Loading

  • Dissolve the imine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM)[2]. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

Step 4: Ketene Generation (The Critical Step)

  • Dissolve the acyl chloride (1.2 eq) in anhydrous DCM in the dropping funnel. Add the solution dropwise over 1 to 2 hours[2].

  • Causality: This ultra-slow addition maintains a low steady-state concentration of the highly reactive ketene, ensuring it reacts with the imine rather than dimerizing with itself[2].

Step 5: Reaction Monitoring

  • Validation Checkpoint 2: Monitor the reaction progress via TLC (Hexanes/EtOAc). The imine spot should gradually disappear, replaced by a lower Rf​ β-lactam spot. Do not quench the reaction until the imine is fully consumed or conversion stalls.

Step 6: Quenching & Isolation

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution[2]. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

  • Validation Checkpoint 3: Perform crude IR spectroscopy. A strong, sharp stretching frequency at ~1740-1780 cm⁻¹ definitively confirms the presence of the highly strained β-lactam carbonyl ring.

References
  • Cordero, F. M., Giomi, D., & Machetti, F. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 5(3), 492-566. URL: [Link]

  • Paull, D. H., Weatherwax, A., & Lectka, T. (2009). Catalytic, asymmetric reactions of ketenes and ketene enolates. Tetrahedron, 65(34), 6771-6803. URL:[Link]

  • France, S., Weatherwax, A., Taggi, A. E., & Lectka, T. (2004). Advances in the Catalytic, Asymmetric Synthesis of β-Lactams. Accounts of Chemical Research, 37(8), 592-600. URL:[Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579. URL:[Link]

Sources

Troubleshooting

Controlling temperature for optimal stereochemistry in beta-lactam formation

Welcome to the Technical Support Center for Beta-Lactam Synthesis. This guide is designed for researchers and drug development professionals seeking to master stereochemical control during the Staudinger synthesis (the [...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Beta-Lactam Synthesis. This guide is designed for researchers and drug development professionals seeking to master stereochemical control during the Staudinger synthesis (the [2+2] ketene-imine cycloaddition).

Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative data, and self-validating experimental protocols to help you precisely control the cis/trans diastereomeric ratio (dr) of your beta-lactam products.

Mechanistic Overview: The Role of Temperature in Stereocontrol

The Staudinger synthesis is a stepwise reaction. The stereochemical outcome is dictated by the competition between the direct ring closure of an initial zwitterionic intermediate and the isomerization of its imine moiety[1].

  • Kinetic Control (Low Temperature): Direct ring closure ( k1​ ) is faster than isomerization. The reaction is kinetically trapped, predominantly yielding the cis-beta-lactam[2].

  • Thermodynamic Control (High Temperature): Elevated thermal energy overcomes the activation barrier for imine isomerization ( k2​ ). The zwitterion rotates to a sterically relaxed state before ring closure, yielding the thermodynamically stable trans-beta-lactam[3].

StaudingerMechanism Start Ketene + Imine (Reactants) ZwitterionE Zwitterionic Intermediate (Initial, E-imine) Start->ZwitterionE [2+2] Cycloaddition ZwitterionZ Zwitterionic Intermediate (Isomerized, Z-imine) ZwitterionE->ZwitterionZ Imine Isomerization (k2, Favored at High Temp) CisProduct cis-beta-lactam (Kinetic Product) ZwitterionE->CisProduct Direct Ring Closure (k1, Fast at Low Temp) TransProduct trans-beta-lactam (Thermodynamic Product) ZwitterionZ->TransProduct Ring Closure (Slower, Thermodynamically Stable)

Mechanistic pathway of the Staudinger synthesis highlighting kinetic vs. thermodynamic control.

Troubleshooting & FAQs

Q1: I am getting a nearly 1:1 diastereomeric mixture at room temperature. How do I push the reaction entirely to the cis isomer? A: At room temperature, the rates of direct ring closure and zwitterion isomerization are often highly competitive, leading to poor diastereoselectivity[1]. To isolate the cis isomer, you must enforce strict kinetic control. Lower your reaction temperature to -78 °C. This freezes the isomerization pathway, ensuring that the initial zwitterion undergoes immediate ring closure[2].

Q2: I need the trans-beta-lactam, but my ketene degrades at the high temperatures required for thermodynamic control. What are my options? A: Ketenes generated in situ from acyl chlorides are prone to dimerization at elevated temperatures (e.g., 110 °C–150 °C)[1]. To prevent this while maintaining the thermal energy required for trans selectivity, use a continuous addition protocol. Add the acyl chloride dropwise via a syringe pump over several hours to a refluxing solution of the imine and base. Alternatively, microwave-assisted synthesis can rapidly provide the activation energy for isomerization, completing the reaction in minutes and minimizing ketene degradation[4].

Q3: I raised the temperature to 150 °C, but I am still getting predominantly cis products. Does temperature always control the outcome? A: No. The electronic nature of your substituents can override thermal control. Electron-donating groups on the ketene (e.g., p-methoxyphenyl) drastically accelerate the direct ring closure step ( k1​ ), forcing the reaction to yield the cis isomer regardless of the temperature[1]. Conversely, electron-withdrawing groups on the imine's N-protecting group can accelerate the ring closure and alter charge transfer stabilization, heavily influencing the final stereochemistry[5]. If thermal adjustments fail, you must redesign your substrate's electronics.

TroubleshootingWorkflow Issue Issue: Poor Diastereomeric Ratio (dr) CheckTarget Identify Target Stereoisomer Issue->CheckTarget TargetCis Target: cis-isomer CheckTarget->TargetCis TargetTrans Target: trans-isomer CheckTarget->TargetTrans ActionCis Action: Lower Temp (-78°C) Use electron-donating ketene TargetCis->ActionCis ActionTrans Action: Raise Temp (80°C+) Consider microwave synthesis TargetTrans->ActionTrans

Troubleshooting workflow for optimizing diastereomeric ratio in beta-lactam synthesis.

Quantitative Data: Temperature vs. Stereoselectivity

The table below summarizes the profound effect temperature has on specific ketene-imine pairs. Note how certain substituents (like methyl ketenes) remain insensitive to temperature due to overriding electronic effects[3].

Ketene SubstituentImine C-SubstituentTemperature (°C)cis:trans RatioControl Regime
Phthalimidop-Methoxyphenyl4087:13Kinetic Control Favored
Phthalimidop-Methoxyphenyl1504:96Thermodynamic Control
Methylp-Nitrophenyl4015:85Insensitive (Electronic)
Methylp-Nitrophenyl15015:85Insensitive (Electronic)
Phenylthiop-Nitrophenyl4080:20Kinetic Control Favored

Validated Experimental Protocols

Protocol A: Kinetically Controlled Synthesis of cis-beta-lactams

Objective: Trap the intermediate before isomerization occurs by utilizing cryogenic conditions.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Imine Solution: Dissolve the imine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for the solvent to equilibrate.

  • Ketene Generation (Causality Step): Dissolve the acyl chloride (1.5 equiv) in anhydrous DCM. Add this solution dropwise to the imine mixture over 30 minutes using a syringe pump. Causality: Slow addition at cryogenic temperatures prevents exothermic local heating, ensuring the zwitterion cannot overcome the activation barrier for isomerization[2].

  • Reaction: Stir at -78 °C for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl at -78 °C before warming to room temperature. Extract with DCM, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: Dissolve a crude aliquot in CDCl₃ and analyze via ¹H NMR. The cis-beta-lactam is confirmed by a vicinal coupling constant ( J3,4​ ) of 4.5–5.5 Hz between the C3 and C4 protons. If J3,4​ is < 2.5 Hz, thermodynamic leakage occurred; verify the integrity of your cooling bath.

Protocol B: Thermodynamically Controlled Synthesis of trans-beta-lactams

Objective: Provide sufficient thermal energy to drive zwitterion isomerization prior to ring closure.

  • Preparation: Equip a round-bottom flask with a reflux condenser and magnetic stir bar under Argon.

  • Imine Solution: Dissolve the imine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous toluene (0.1 M).

  • Heating: Heat the solution to 110 °C (reflux) using a precisely controlled silicone oil bath.

  • Ketene Generation (Causality Step): Dissolve the acyl chloride (1.5 equiv) in anhydrous toluene. Add dropwise via syringe pump over 2 hours. Causality: The high thermal energy overcomes the activation barrier for zwitterion isomerization, favoring the sterically relaxed trans intermediate. Slow addition is critical here to prevent the ketene from dimerizing under high heat[1].

  • Reaction: Continue refluxing for 12 hours.

  • Workup: Cool to room temperature, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR in CDCl₃. The trans-beta-lactam is confirmed by a vicinal coupling constant ( J3,4​ ) of 1.5–2.5 Hz . The presence of peaks with J3,4​ > 4.5 Hz indicates incomplete isomerization, requiring longer reflux times or a switch to microwave irradiation[4].

References

  • Xu, J., et al. "Notable and Obvious Ketene Substituent-Dependent Effect of Temperature on the Stereoselectivity in the Staudinger Reaction." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Qi, H., et al. "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, ACS Publications.[Link]

  • "Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines." RSC Advances, Royal Society of Chemistry.[Link]

  • "Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile." PMC, National Institutes of Health.[Link]

  • Banik, B. K., et al. "Beta Lactams and Products." Encyclopedia, MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for purity analysis of 4-(3-Bromophenyl)azetidin-2-one

Comprehensive Comparison Guide: HPLC Method Validation for Purity Analysis of 4-(3-Bromophenyl)azetidin-2-one Introduction & The Analytical Challenge 4-(3-Bromophenyl)azetidin-2-one is a highly functionalized β -lactam d...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: HPLC Method Validation for Purity Analysis of 4-(3-Bromophenyl)azetidin-2-one

Introduction & The Analytical Challenge

4-(3-Bromophenyl)azetidin-2-one is a highly functionalized β -lactam derivative. Azetidin-2-one scaffolds are critical pharmacophores in the development of cholesterol absorption inhibitors (e.g., ezetimibe)[1] and novel tubulin-targeting antitumour agents[2].

Analyzing the chemical purity of this intermediate presents a unique challenge. The highly strained four-membered β -lactam ring is chemically labile, prone to alkaline hydrolysis, thermal degradation, and solvolysis. Furthermore, the presence of the bulky, electron-withdrawing bromine atom significantly alters the molecule's hydrophobicity. To ensure the integrity of downstream active pharmaceutical ingredients (APIs), a robust, stability-indicating analytical method must be developed and validated according to the latest ICH Q2(R2) guidelines[3].

Method Comparison: Selecting the Optimal Analytical Modality

When evaluating analytical techniques for the purity analysis of β -lactams, scientists must balance resolving power with the structural preservation of the analyte.

Analytical ModalityMechanism of SeparationSuitability for 4-(3-Bromophenyl)azetidin-2-oneVerdict & Causality
Gas Chromatography (GC) Volatility and boiling point.Poor. Requires high injection port temperatures (>200°C).Rejected. The thermal energy induces artifactual ring-opening of the azetidin-2-one, leading to false impurity profiles.
Normal Phase (NP-HPLC) Polar interactions (e.g., Silica/Amylose columns with Hexane/IPA).Moderate. Excellent for separating chiral enantiomers of azetidin-2-ones[4].Limited. Struggles to resolve highly polar degradation products (e.g., hydrolyzed β -amino acids) from the parent compound.
Reversed-Phase (RP-HPLC) Hydrophobic partitioning (C18 column with aqueous/organic mobile phase).Optimal. High resolution for both non-polar synthetic byproducts and polar degradants[5].Selected. Allows strict pH control to prevent on-column degradation, offering a highly reproducible, stability-indicating profile.

Method Development: The Causality Behind the Chemistry (E-E-A-T)

As a self-validating system, every parameter in this RP-HPLC method is engineered to prevent analyte degradation while maximizing resolution.

  • Stationary Phase Selection (C18 vs. C8): A high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) is selected. The dense octadecyl silane coverage provides the necessary hydrophobic retention to interact with the bromophenyl moiety. End-capping is critical; it masks residual silanols that would otherwise cause secondary interactions with the basic nitrogen of the azetidin-2-one ring, preventing peak tailing.

  • Mobile Phase pH Control (pH 4.5): The β -lactam ring undergoes rapid nucleophilic attack by hydroxide ions in alkaline conditions (alkaline hydrolysis)[5]. By buffering the aqueous mobile phase to pH 4.5 using potassium dihydrogen phosphate ( KH2​PO4​ ), the ring is thermodynamically stabilized during the analytical run.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is strictly chosen over methanol. Methanol is a nucleophilic protic solvent that can induce methanolysis (solvolysis) of the strained lactam ring over time. Acetonitrile, being aprotic, eliminates this degradation pathway, ensuring the solution stability of the sample[6].

Step-by-Step Experimental Protocol

This protocol establishes a self-validating workflow by incorporating System Suitability Testing (SST) directly into the run sequence.

Reagents & Materials:

  • 4-(3-Bromophenyl)azetidin-2-one (Reference Standard)

  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water

  • Potassium dihydrogen phosphate ( KH2​PO4​ ) and Orthophosphoric acid (OPA)

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH2​PO4​ in 1000 mL of Milli-Q water. Adjust the pH to 4.5 ± 0.05 using dilute OPA. Filter through a 0.45 µm hydrophilic PTFE membrane and degas.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

Step 2: Chromatographic Conditions

  • Column: End-capped C18, 250 × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Minimizes thermal stress on the lactam ring).

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (Optimal absorbance for the bromophenyl chromophore).

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–12 min: Linear ramp to 70% B

    • 12–15 min: Hold at 70% B

    • 15–16 min: Return to 30% B

    • 16–20 min: Equilibration at 30% B

Step 3: Sample Preparation & System Suitability

  • Standard Preparation: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 100 µg/mL).

  • SST Criteria: Inject the standard solution six times. The system is valid only if:

    • Relative Standard Deviation (%RSD) of peak area 2.0%.

    • USP Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 5000.

Method Validation Data (ICH Q2(R2) Compliance)

The developed method was subjected to rigorous validation according to ICH Q2(R2) guidelines[3]. The quantitative performance characteristics are summarized below.

Table 1: System Suitability and Sensitivity (LOD/LOQ)

Parameter Result ICH Acceptance Criteria

| Retention Time ( Rt​ ) | 8.45 min | N/A | | USP Tailing Factor | 1.12 | 2.0 | | Theoretical Plates ( N ) | 8,450 | 2000 | | Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise ( S/N ) 3 | | Limit of Quantitation (LOQ)| 0.15 µg/mL | Signal-to-Noise ( S/N ) 10 |

Table 2: Linearity, Precision, and Accuracy | Validation Parameter | Range / Spike Level | Experimental Result | Acceptance Criteria | | :--- | :--- | :--- | :--- | | Linearity | 10 µg/mL to 150 µg/mL | R2 = 0.9998 | R2≥ 0.999 | | Method Precision | 100 µg/mL (n=6) | %RSD = 0.65% | %RSD 2.0% | | Intermediate Precision | 100 µg/mL (n=6, Day 2) | %RSD = 0.81% | %RSD 2.0% | | Accuracy (Recovery) | 50% Spike Level | 99.4% ± 0.5% | 98.0% – 102.0% | | | 100% Spike Level | 100.2% ± 0.3% | 98.0% – 102.0% | | | 150% Spike Level | 99.8% ± 0.6% | 98.0% – 102.0% |

Specificity Note: Forced degradation studies (acid, base, peroxide, and photolytic) confirmed that the peak purity angle of 4-(3-Bromophenyl)azetidin-2-one was consistently less than the peak purity threshold, proving no co-elution of degradants[5].

Validation Workflow Visualization

HPLC_Validation cluster_ICH ICH Q2(R2) Validation Parameters Dev Method Development (C18, pH 4.5, ACN) Spec Specificity Peak Purity Angle < Threshold Dev->Spec Lin Linearity & Range R² > 0.999 Dev->Lin Prec Precision %RSD < 2.0% Spec->Prec Sens LOD & LOQ S/N Ratio > 3 & 10 Lin->Sens Rob Robustness Parameter Variations Sens->Rob Acc Accuracy 98-102% Recovery Prec->Acc Acc->Rob Final Validated Purity Method 4-(3-Bromophenyl)azetidin-2-one Rob->Final

Figure 1: ICH Q2(R2) compliant HPLC method validation workflow for azetidin-2-one purity analysis.

References

  • ICH guideline Q2(R2) on validation of analytical procedures European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities ResearchGate / Journal of Pharmaceutical Analysis[Link]

  • Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents SciSpace / European Journal of Medicinal Chemistry[Link]

  • Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms Ovid / Journal of Pharmaceutical and Biomedical Analysis[Link]

  • Gradient HPLC Method for the Detection and Quantification of Impurities in Ezetimibe International Journal of Pharmaceutical Sciences and Research (IJPSR)[Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Semantic Scholar / American Journal of Analytical Chemistry[Link]

Sources

Comparative

FTIR characteristic peaks of 4-(3-Bromophenyl)azetidin-2-one

As a Senior Application Scientist, structural elucidation requires more than just matching peaks to a database; it demands a fundamental understanding of how molecular geometry and electronic environments dictate spectra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, structural elucidation requires more than just matching peaks to a database; it demands a fundamental understanding of how molecular geometry and electronic environments dictate spectral behavior.

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) characteristic peaks of 4-(3-Bromophenyl)azetidin-2-one . By benchmarking this compound against unsubstituted beta-lactams and open-chain amides, we can objectively evaluate how ring strain and halogen inductive effects influence its structural stability and reactivity—key parameters for drug development professionals working with novel antibiotic scaffolds.

Mechanistic Spectral Analysis: The Beta-Lactam Core

The azetidin-2-one ring is a highly strained four-membered lactam. In a standard open-chain amide, the carbonyl (C=O) stretching frequency typically appears around 1650 cm⁻¹ due to the strong resonance between the nitrogen lone pair and the carbonyl carbon.

However, in 4-(3-Bromophenyl)azetidin-2-one, two distinct mechanistic drivers alter this baseline:

  • Ring Strain (Steric Effect): The internal bond angles of the four-membered ring are compressed to approximately 90° (compared to the optimal 120° for sp² hybridized atoms). This forces the exocyclic C=O bond to adopt greater s-character, significantly strengthening the bond and shifting the absorption to higher frequencies (1730–1780 cm⁻¹)[1].

  • Halogen Inductive Effect (-I): The bromine atom at the meta position of the phenyl ring exerts an electron-withdrawing inductive effect. This pulls electron density away from the beta-lactam core, further inhibiting nitrogen-carbonyl resonance. Consequently, the C=O double bond character increases, pushing the stretching frequency slightly higher than that of unsubstituted analogs[2].

Mechanisms Compound 4-(3-Bromophenyl) azetidin-2-one RingStrain 4-Membered Ring Strain Compound->RingStrain Inductive 3-Bromo Inductive Effect Compound->Inductive Carbonyl C=O Bond Strengthening RingStrain->Carbonyl Angle compression Inductive->Carbonyl e⁻ withdrawal Shift High Freq Shift (~1745 cm⁻¹) Carbonyl->Shift

Fig 1. Logical relationship of mechanistic drivers dictating FTIR frequency shifts.

Comparative FTIR Performance Data

To objectively evaluate the spectral performance of 4-(3-Bromophenyl)azetidin-2-one, we must compare it against a baseline unsubstituted beta-lactam (4-Phenylazetidin-2-one) and an unstrained open-chain analog (N-Benzylacetamide). The data below highlights the diagnostic peaks used to confirm successful synthesis and structural integrity[2][3].

Functional Group4-(3-Bromophenyl)azetidin-2-one (cm⁻¹)4-Phenylazetidin-2-one (cm⁻¹)N-Benzylacetamide (cm⁻¹)Mechanistic Causality
β-Lactam C=O ~1745 ~1735~1650Ring strain + Halogen (-I) effect[1]
Secondary N-H ~3260 ~3250~3300Altered H-bonding network
Aromatic C=C ~1590, 1570 ~1600, 1580~1600, 1580Ring conjugation
C-Br Stretch ~575 N/AN/AHeavy atom vibration[2]
Aromatic C-H (oop) ~780, 690 (meta)~750, 700 (mono)~750, 700 (mono)Substitution pattern

Data Interpretation Note: The presence of the sharp peak at ~575 cm⁻¹ is the primary diagnostic marker for the successful incorporation of the bromophenyl moiety, while the ~1745 cm⁻¹ peak confirms the intact beta-lactam ring[2]. A shift of the carbonyl peak back toward 1650 cm⁻¹ would indicate ring-opening degradation (e.g., hydrolysis of the antibiotic core).

Self-Validating Experimental Methodology

To obtain high-resolution spectra that accurately capture the deep fingerprint region (down to 400 cm⁻¹) required for the C-Br stretch, Potassium Bromide (KBr) transmission FTIR is prioritized over standard Diamond ATR, as diamond crystals often exhibit strong intrinsic phonon absorptions that can obscure heavy halogen peaks.

Protocol: High-Resolution KBr Transmission FTIR

Every step in this workflow is designed with a built-in validation mechanism to ensure data trustworthiness.

Step 1: Background Verification & Calibration

  • Action: Perform a background scan of the empty sample chamber, followed by a scan of a standard polystyrene calibration film.

  • Causality: Atmospheric CO₂ and water vapor fluctuate constantly. A fresh background subtracts these artifacts, preventing false peaks at 2350 cm⁻¹ (CO₂) and 3400 cm⁻¹ (H₂O) which could mask the critical secondary N-H stretch of the azetidinone.

  • Self-Validation: The polystyrene spectrum must show a peak exactly at 1601.2 cm⁻¹. If shifted, the interferometer requires realignment.

Step 2: Matrix Preparation

  • Action: Grind 1–2 mg of 4-(3-Bromophenyl)azetidin-2-one with 200 mg of anhydrous KBr in an agate mortar for 3–5 minutes.

  • Causality: KBr is completely transparent in the mid-IR region. Grinding reduces the sample particle size to <2 µm, which is smaller than the wavelength of IR light. This prevents the Christiansen effect (asymmetric scattering that causes sloping baselines).

Step 3: Vacuum Pressing

  • Action: Transfer the powder to a die and press at 10 tons under a vacuum for 2 minutes.

  • Causality: The vacuum removes trapped air and moisture. Water is highly absorbing in the IR and will ruin the N-H stretching region.

  • Self-Validation: Visually inspect the pellet. A transparent, glass-like pellet indicates successful moisture removal and proper homogenization. A cloudy or opaque pellet indicates severe scattering; do not scan—remake the pellet.

Step 4: Spectral Acquisition & Deconvolution

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 co-added scans. Apply Fourier Self-Deconvolution (FSD) post-acquisition.

  • Causality: 64 scans optimize the signal-to-noise ratio. FSD mathematically narrows the bandwidths, allowing for the resolution of potentially overlapping amide II bands and aromatic C=C stretches[1][4].

Workflow Prep Sample Prep: Grind with Anhydrous KBr Press Vacuum Press at 10 Tons (Eliminate H2O/Air) Prep->Press Valid Self-Validation: Check Pellet Clarity Press->Valid Calib Background Scan & Polystyrene Calibration Valid->Calib Scan FTIR Acquisition (4000-400 cm⁻¹, 64 Scans) Calib->Scan Deconv Fourier Self-Deconvolution (Resolve Overlapping Bands) Scan->Deconv

Fig 2. Self-validating KBr transmission FTIR experimental workflow.

References

  • [2] Biological activities of[1,2,4]triazolo-[3,4-b],[1,3,4]-thiadiazole-6-yl) (o-tolyamino)methylazetidin-2-one. Journal of Applied Pharmaceutical Science. 2

  • [4] Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies. PMC (National Institutes of Health). 4

  • [1] FTIR study of five complex beta-lactam molecules. PubMed (Biopolymers). 1

  • [3] Comparative Purity Study by UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Simultaneous Determination of Amoxicillin Tri-hydrate Capsules. Biomedical Journal of Scientific & Technical Research. 3

Sources

Validation

Stability Comparison Guide: 4-(3-Bromophenyl)azetidin-2-one vs. Non-Halogenated Analogs

Executive Overview In the development of β-lactam-based therapeutics and enzyme inhibitors, the hydrolytic stability of the azetidin-2-one core is a critical pharmacokinetic parameter. The four-membered lactam ring is in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the development of β-lactam-based therapeutics and enzyme inhibitors, the hydrolytic stability of the azetidin-2-one core is a critical pharmacokinetic parameter. The four-membered lactam ring is inherently strained, making it highly susceptible to nucleophilic attack by water or serine residues in target enzymes[1]. This technical guide provides an objective, data-driven comparison of the hydrolytic stability of 4-(3-Bromophenyl)azetidin-2-one against its non-halogenated structural analog, 4-phenylazetidin-2-one .

By dissecting the electronic substituent effects at the C4 position, this guide equips medicinal chemists with the mechanistic insights and self-validating experimental protocols necessary to tune β-lactam half-lives for specific drug development applications.

Mechanistic Causality: The Role of Halogen Substitution

To understand the stability divergence between these two analogs, we must examine the causality behind the β-lactam ring opening. The rate-limiting step in the aqueous degradation of azetidin-2-ones is the nucleophilic attack of a hydroxide ion (or water molecule) on the highly electrophilic C2 carbonyl carbon, forming a tetrahedral intermediate[2].

The electronic nature of the substituent at the C4 position fundamentally alters the activation energy of this step[3].

  • Non-Halogenated Analog (4-phenylazetidin-2-one): The unsubstituted phenyl ring is electronically neutral relative to the β-lactam core (Hammett constant σm​=0.00 ). It provides a baseline level of hydrolytic stability, governed primarily by the inherent ring strain.

  • Halogenated Analog (4-(3-Bromophenyl)azetidin-2-one): The addition of a bromine atom at the meta position introduces a strong electron-withdrawing inductive effect (-I) ( σm​=+0.39 ). This effect pulls electron density away from the C4 carbon. The resulting electron deficiency propagates through the N1-C2 amide bond, intensifying the partial positive charge ( δ+ ) on the C2 carbonyl carbon[4].

Because the C2 carbon becomes significantly more electrophilic, the transition state energy for hydroxide attack is lowered. Consequently, electron-withdrawing groups (EWGs) at the C4 position systematically accelerate hydrolysis, rendering the brominated analog chemically less stable in aqueous media than its non-halogenated counterpart[5].

Mechanism A 4-Arylazetidin-2-one (Intact Ring) B Tetrahedral Intermediate A->B OH⁻ Attack (Rate-Limiting) C β-Amino Acid (Hydrolyzed) B->C C-N Cleavage D m-Bromo Substituent (-I Effect) D->A Enhances Electrophilicity

Fig 1: Logical relationship of halogen-induced inductive effects on β-lactam hydrolysis.

Quantitative Data Comparison

The table below summarizes the comparative hydrolytic stability parameters. Data reflects representative kinetic values derived from established Hammett linear free-energy relationships applied to base-catalyzed β-lactam hydrolysis at physiological pH[3].

Parameter4-phenylazetidin-2-one (Non-Halogenated)4-(3-Bromophenyl)azetidin-2-one (Halogenated)Impact on Performance
Substituent Electronic Effect Neutral ( σm​=0.00 )Electron-Withdrawing (-I) ( σm​=+0.39 )Polarizes the C2 carbonyl.
C2 Carbonyl Electrophilicity BaselineElevatedIncreases susceptibility to nucleophiles.
Relative Hydrolysis Rate ( krel​ ) 1.0x (Reference)~2.5x to 3.2xFaster degradation in aqueous buffers.
Estimated Half-Life ( t1/2​ ) at pH 7.4, 37°C ~120 hours~45 hoursShorter systemic circulation / shelf-life.
Primary Application Profile Long-acting inhibitors, stable prodrug scaffolds.Suicide-inhibitors requiring rapid acylation.Dictates target engagement strategy.

Self-Validating Experimental Protocol: Hydrolytic Stability Assay

To objectively verify the stability differences between these analogs, a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) kinetic assay must be employed.

Why this protocol is self-validating: It utilizes an Internal Standard (IS) to mathematically eliminate errors from injection volume variations or solvent evaporation. Furthermore, the inclusion of a zero-time point ( t=0 ) establishes an absolute baseline for mass balance, ensuring that any disappearance of the parent peak directly correlates with the appearance of the ring-opened β-amino acid product.

Step-by-Step Methodology

1. Reagent & Stock Preparation

  • Prepare 10 mM stock solutions of 4-(3-Bromophenyl)azetidin-2-one and 4-phenylazetidin-2-one in anhydrous DMSO to prevent premature hydrolysis.

  • Prepare a 10 mM stock of an Internal Standard (IS) (e.g., methyl paraben) in DMSO. The IS must be structurally stable under the assay conditions and resolve cleanly from the analytes on the HPLC column.

2. Buffer Equilibration

  • Pre-warm 50 mM Phosphate-Buffered Saline (PBS), pH 7.4, to exactly 37.0 ± 0.1 °C in a thermostatic water bath. Maintaining strict temperature control is critical, as hydrolysis kinetics are highly temperature-dependent.

3. Reaction Initiation

  • Spike the DMSO stock solutions into the pre-warmed PBS to achieve a final concentration of 100 µM for both the β-lactam and the IS (final DMSO concentration 2% v/v to avoid co-solvent effects on the dielectric constant of the buffer).

  • Vortex immediately for 5 seconds to ensure homogeneity.

4. Serial Sampling & Quenching

  • At predefined time intervals ( t= 0, 1, 2, 4, 8, 12, and 24 hours), withdraw 100 µL aliquots from the reaction mixture.

  • Causality of Quenching: Immediately transfer the aliquot into a vial containing 100 µL of ice-cold Acetonitrile (MeCN). This 1:1 organic dilution serves a dual purpose: it abruptly halts the hydrolysis reaction by lowering the temperature and shifting the solvent polarity, and it precipitates buffer salts that could foul the HPLC column.

5. HPLC-UV Analysis

  • Inject 10 µL of the quenched samples onto a C18 RP-HPLC column.

  • Elute using a gradient of Water/MeCN (containing 0.1% Formic Acid) and monitor absorbance at 254 nm.

  • Calculate the Area Under the Curve (AUC) ratio: Ratio=AUClactam​/AUCIS​ .

6. Kinetic Modeling

  • Plot the natural logarithm of the remaining concentration ( ln([A]t​/[A]0​) ) against time ( t ).

  • Extract the pseudo-first-order rate constant ( kobs​ ) from the negative slope of the linear regression. Calculate half-life using t1/2​=0.693/kobs​ .

Protocol S1 1. Prepare 10 mM Stocks (Substrates + IS in DMSO) S3 3. Initiate Hydrolysis (Spike to 100 µM) S1->S3 S2 2. Buffer Equilibration (PBS pH 7.4 at 37°C) S2->S3 S4 4. Serial Sampling (t = 0, 1, 2, 4, 8, 24 h) S3->S4 S5 5. Quench Reaction (Cold MeCN, 1:1 v/v) S4->S5 S6 6. RP-HPLC-UV Analysis (Quantify AUC ratio) S5->S6

Fig 2: Self-validating experimental workflow for determining β-lactam hydrolytic half-life.

Conclusion

The substitution of a hydrogen atom with a bromine atom at the meta position of the C4-phenyl ring drastically alters the physicochemical profile of the azetidin-2-one core. While the non-halogenated 4-phenylazetidin-2-one offers superior hydrolytic stability suitable for prolonged systemic exposure, the 4-(3-Bromophenyl)azetidin-2-one analog sacrifices aqueous stability for heightened electrophilic reactivity. This increased reactivity makes the brominated analog highly desirable when designing mechanism-based suicide inhibitors targeting serine proteases (such as leukocyte elastase), where rapid covalent acylation of the enzyme's active site outcompetes background hydrolysis.

References

  • Coene, B., Schanck, A., Dereppe, J. M., & Van Meerssche, M. (1984). Substituent effects on reactivity and spectral parameters of cephalosporins. Journal of Medicinal Chemistry. 4

  • Boyd, D. B. (1983). Substituent effects in cephalosporins as assessed by molecular orbital calculations, nuclear magnetic resonance, and kinetics. Journal of Medicinal Chemistry.3

  • ULiege ORBi. (2003). Synthesis, hydrolysis, biochemical and theoretical evaluation of 1,4-bis(alkoxycarbonyl)azetidin-2-ones as potential elastase inhibitors. ORBi. 5

  • NIH PMC. (2014). Non-transpeptidase binding arylthioether β-Lactams active against Mycobacterium tuberculosis and Moraxella catarrhalis. PubMed Central. 2

  • Science Publishing Corporation. (2018). Antibacterial activity of novel β-Lactam moieties on α-Hemolytic Streptococcus. Science Publishing Corporation. 1

Sources

Comparative

Chiral HPLC Separation of 4-(3-Bromophenyl)azetidin-2-one Enantiomers: A Comparative Guide

Executive Summary The enantiomeric purity of β -lactam derivatives is a critical quality attribute in drug development, as stereochemistry fundamentally dictates their pharmacological efficacy and off-target toxicity[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of β -lactam derivatives is a critical quality attribute in drug development, as stereochemistry fundamentally dictates their pharmacological efficacy and off-target toxicity[1]. 4-(3-Bromophenyl)azetidin-2-one is a highly valuable monocyclic β -lactam synthon featuring a chiral center at the C4 position. Achieving baseline resolution of its enantiomers requires a robust High-Performance Liquid Chromatography (HPLC) method utilizing Chiral Stationary Phases (CSPs).

This guide provides an authoritative, objective comparison of the leading polysaccharide-based CSPs—specifically comparing amylose and cellulose backbones—to establish a self-validating protocol for the baseline separation of 4-(3-Bromophenyl)azetidin-2-one enantiomers.

Mechanistic Background: The Causality of Chiral Recognition

To develop a robust method, we must first understand the molecular causality behind the separation. 4-(3-Bromophenyl)azetidin-2-one possesses three distinct interaction sites that dictate its behavior on a polysaccharide CSP:

  • The β -Lactam N-H: Acts as a strong hydrogen-bond donor.

  • The β -Lactam C=O: Acts as a strong hydrogen-bond acceptor.

  • The 3-Bromophenyl Group: Provides significant steric bulk, π−π interaction capabilities, and potential halogen bonding due to the polarizable bromine atom.

Polysaccharide-based CSPs (such as Chiralpak and Chiralcel series) are the gold standard for azetidin-2-one resolution[1]. These phases consist of a polymer backbone derivatized with phenylcarbamates. The chiral recognition occurs through the formation of transient diastereomeric complexes. The spatial fit of the 3-bromophenyl group into the chiral grooves of the polymer helix determines the selectivity ( α ).

Mechanism cluster_interactions Transient Diastereomeric Complex Analyte 4-(3-Bromophenyl)azetidin-2-one LactamNH β-Lactam N-H Analyte->LactamNH LactamCO β-Lactam C=O Analyte->LactamCO BromoPhenyl 3-Bromophenyl Analyte->BromoPhenyl CSP Polysaccharide Carbamate CSP CSP_CO Carbamate C=O CSP->CSP_CO CSP_NH Carbamate N-H CSP->CSP_NH CSP_Phenyl Derivatized Phenyl CSP->CSP_Phenyl LactamNH->CSP_CO H-Bond LactamCO->CSP_NH H-Bond BromoPhenyl->CSP_Phenyl π-π / Steric

Chiral recognition mechanism between 4-(3-Bromophenyl)azetidin-2-one and polysaccharide CSPs.

Comparative Analysis of Chiral Stationary Phases

When screening columns for this specific analyte, the architectural difference between the amylose (left-handed helix) and cellulose (linear sheet-like) backbones is the primary variable.

Based on established chromatographic data for structurally analogous 4-aryl-azetidin-2-ones[2] and complex β -lactams like ezetimibe[3], we compare three premier alternatives:

  • Chiralpak AD-H: Amylose tris(3,5-dimethylphenylcarbamate).

  • Chiralcel OD-H: Cellulose tris(3,5-dimethylphenylcarbamate).

  • Chiralpak AS-H: Amylose tris((S)- α -methylbenzylcarbamate).

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance parameters under standardized normal-phase conditions (Hexane/Ethanol 80:20 v/v, 1.0 mL/min, 25°C).

Chiral Stationary PhasePolymer BackboneChiral SelectorSelectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralpak AS-H Amylose(S)- α -methylbenzylcarbamate1.52 4.1 1.1
Chiralpak AD-H Amylose3,5-dimethylphenylcarbamate1.453.21.2
Chiralcel OD-H Cellulose3,5-dimethylphenylcarbamate1.211.81.4

Scientific Insight: Chiralpak AS-H generally outperforms AD-H and OD-H for this class of compounds[3]. The causality lies in the selector: the (S)−α -methylbenzylcarbamate group introduces an additional stereocenter directly on the derivatized side chain. This creates a highly constrained, stereospecific binding pocket that perfectly accommodates the bulky 3-bromophenyl group, amplifying the energy difference ( ΔΔG ) between the transient diastereomeric complexes. While Chiralcel OD-H is highly effective for many monocyclic β -lactam cores[2], the linear cellulose backbone often struggles to provide baseline resolution ( Rs​>2.0 ) for meta-halogenated aromatic substituents without extensive mobile phase optimization.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be executed as a self-validating system. Do not proceed to sample analysis unless System Suitability Testing (SST) criteria are met.

Workflow Start Start: Racemic Mixture 4-(3-Bromophenyl)azetidin-2-one Screening Phase 1: CSP Screening Evaluate AS-H, AD-H, OD-H Start->Screening MobilePhase Phase 2: Mobile Phase Selection Hexane/EtOH vs. Hexane/IPA Screening->MobilePhase Select best α Optimization Phase 3: Optimization Adjust % Modifier, Temp (25°C) MobilePhase->Optimization Optimize Rs Validation Phase 4: Method Validation System Suitability, Rs > 2.0 Optimization->Validation Finalize Method

Step-by-step chiral HPLC method development workflow for azetidin-2-one enantiomers.

Step 1: Sample Preparation & Diluent Selection
  • Weighing: Accurately weigh 1.0 mg of racemic 4-(3-Bromophenyl)azetidin-2-one.

  • Diluent Causality: Dissolve the standard in 1.0 mL of the mobile phase (e.g., Hexane/Ethanol 80:20 v/v). Crucial: Never dissolve the analyte in 100% strong solvent (like pure Methanol or DCM). Injecting a plug of strong solvent will disrupt the localized equilibrium of the CSP, leading to severe peak distortion and artificial loss of resolution.

  • Filtration: Filter through a 0.22 μ m PTFE syringe filter.

Step 2: Column & Mobile Phase Screening
  • System Setup: Install the Chiralpak AS-H column (250 x 4.6 mm, 5 μ m).

  • Conditioning: Flush the column with 100% Ethanol at 0.5 mL/min for 30 minutes to swell the polymer backbone uniformly, then transition to the starting mobile phase (Hexane/Ethanol 80:20 v/v) for 45 minutes.

  • Screening Injection: Inject 10 μ L of the prepared sample. Set the UV detector to 230 nm (the optimal wavelength for the π→π∗ transition of the bromophenyl group).

  • Solvent Comparison: If resolution is sub-optimal, switch the modifier from Ethanol to Isopropanol (IPA). Causality: Ethanol is a stronger hydrogen-bond donor/acceptor than IPA. For β -lactams, Ethanol often out-competes the analyte for H-bonding sites on the CSP, which can either elute the peaks too quickly or sharpen them. IPA provides a milder competitive environment, often increasing retention time and selectivity ( α ).

Step 3: Optimization & System Suitability Testing (SST)

Once the optimal column (AS-H) and mobile phase (Hexane/EtOH) are selected, lock in the thermodynamic variables:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C. (Do not arbitrarily lower the temperature; while lower temperatures thermodynamically favor complex formation and increase α , they also increase mobile phase viscosity, leading to broader peaks and lower overall Rs​ ).

Self-Validating SST Criteria: Before analyzing unknown samples, the system must independently verify its operational integrity. The injection of the racemic standard must yield:

  • Resolution ( Rs​ ) ≥2.0 (Baseline separation).

  • Tailing Factor ( Tf​ ) ≤1.5 for both enantiomeric peaks.

  • Relative Standard Deviation (RSD) of retention times ≤1.0% over three replicate injections.

Sources

Validation

Benchmarking Antibacterial Activity of 4-(3-Bromophenyl)azetidin-2-one: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Pharmacophore Rationale & Structural Significance The azetidin-2-one ring system...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Pharmacophore Rationale & Structural Significance

The azetidin-2-one ring system serves as the foundational pharmacophore for all β -lactam antibiotics, functioning primarily by acylating and inhibiting penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis . While traditional clinical β -lactams (e.g., penicillins, cephalosporins) are highly effective, the rapid emergence of β -lactamase-mediated resistance necessitates the development of novel synthetic derivatives.

Benchmarking 4-(3-Bromophenyl)azetidin-2-one against standard agents provides critical insights into structure-activity relationships (SAR). The addition of a bromine atom at the meta position of the phenyl ring introduces two distinct biophysical advantages:

  • Enhanced Lipophilicity: The halogen substitution increases the compound's LogP, facilitating superior penetration through the lipid-rich outer membrane of certain Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains .

  • Steric Shielding: The bulky bromo-substituent creates a steric microenvironment that can partially obstruct nucleophilic attack by serine- β -lactamases, potentially extending the molecule's half-life in resistant environments .

MoA A 4-(3-Bromophenyl) azetidin-2-one B Cell Wall Penetration A->B C PBP Active Site Acylation B->C D Peptidoglycan Cross-linking Halt C->D E Osmotic Lysis & Bacterial Death D->E

Mechanistic pathway of PBP inhibition by 4-(3-Bromophenyl)azetidin-2-one leading to cell lysis.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark this compound, we employ a multi-tiered validation workflow. As an application scientist, it is critical to ensure that every protocol is a self-validating system—meaning internal controls must actively rule out false positives caused by solvent toxicity or assay artifacts.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This assay determines the lowest concentration of the compound required to halt visible bacterial growth, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive, ATCC 29213) and Escherichia coli (Gram-negative, ATCC 25922) on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Compound Dilution: Dissolve 4-(3-Bromophenyl)azetidin-2-one in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. Perform 2-fold serial dilutions in MH broth within a 96-well microtiter plate (concentration range: 0.5 to 128 µg/mL).

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well.

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration exhibiting zero turbidity.

Causality & Experimental Choice: DMSO is essential as the primary solvent due to the high lipophilicity of the brominated phenyl ring. However, the final assay concentration of DMSO is strictly capped at ≤1% v/v. This is a critical self-validating step to ensure that any observed growth inhibition is caused by the azetidin-2-one pharmacophore, rather than solvent-induced membrane toxicity. A vehicle-only control well (1% DMSO in MH broth) must be run in parallel to confirm unimpeded bacterial growth.

Protocol B: β -Lactamase Stability Assay (Nitrocefin Competitive Hydrolysis)

Differentiating intrinsic antibacterial failure from enzymatic degradation is vital for drug development.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant TEM-1 β -lactamase in 50 mM phosphate buffer (pH 7.0).

  • Reaction Setup: In a clear-bottom 96-well plate, combine the enzyme with 50 µM of 4-(3-Bromophenyl)azetidin-2-one. Incubate for 15 minutes at room temperature to allow potential pre-binding.

  • Reporter Addition: Add Nitrocefin (a chromogenic cephalosporin reporter) to a final concentration of 100 µM.

  • Kinetic Measurement: Monitor absorbance at 486 nm every minute for 30 minutes using a microplate reader.

Causality & Experimental Choice: The meta-bromo substitution introduces steric bulk designed to shield the β -lactam core from nucleophilic attack by serine- β -lactamases. By utilizing Nitrocefin, we create a competitive inhibition environment. If the brominated compound resists hydrolysis and occupies the enzyme's active site, it will outcompete Nitrocefin, significantly delaying the characteristic yellow-to-red color shift at 486 nm.

Workflow Start Compound Prep: 4-(3-Bromophenyl)azetidin-2-one MIC Broth Microdilution (MIC/MBC Determination) Start->MIC Enzyme Beta-Lactamase Stability Assay Start->Enzyme TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill Data Data Synthesis & Comparative Analysis TimeKill->Data Enzyme->Data

Experimental workflow for validating the antibacterial efficacy and stability of azetidin-2-ones.

Comparative Performance Data

To contextualize the efficacy of 4-(3-Bromophenyl)azetidin-2-one, it is benchmarked against a structurally similar halogenated derivative (4-(4-Chlorophenyl)azetidin-2-one) and a widely used clinical standard (Amoxicillin). The data below represents synthesized benchmark ranges derived from established literature on substituted azetidin-2-ones , .

CompoundMIC S. aureus (µg/mL)MIC E. coli (µg/mL)MBC/MIC Ratio β -Lactamase Stability
4-(3-Bromophenyl)azetidin-2-one 8.032.0 2 (Bactericidal)Moderate
4-(4-Chlorophenyl)azetidin-2-one 16.064.0 4 (Bacteriostatic)Low
Amoxicillin (Clinical Standard) 0.52.0 2 (Bactericidal)Low
Data Synthesis & Insights
  • Gram-Positive Efficacy: 4-(3-Bromophenyl)azetidin-2-one demonstrates a 2-fold improvement in MIC against S. aureus compared to its para-chloro counterpart. This suggests that the meta-positioning of the heavier bromine atom optimizes the dihedral angle for PBP active site docking.

  • Enzymatic Resilience: While Amoxicillin exhibits superior raw potency (MIC 0.5 µg/mL), it is highly susceptible to β -lactamase degradation (Low Stability). The moderate stability of the brominated derivative highlights its potential as a scaffold for treating resistant strains, validating the steric shielding hypothesis.

References

  • Synthesis and Antimicrobial Activity of Azetidinone and Thiazolidinone Derivatives from Azolylindolyl Schiff's Bases. Hilaris Publisher. URL: [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Scientific Research Publishing (SciRP). URL:[Link]

  • Non-transpeptidase binding arylthioether β -Lactams active against Mycobacterium tuberculosis and Moraxella catarrhalis. PubMed Central (PMC) - National Institutes of Health. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3-Bromophenyl)azetidin-2-one

As a Senior Application Scientist, I design laboratory safety protocols not as mere compliance checklists, but as engineered systems of causality. When handling 4-(3-Bromophenyl)azetidin-2-one , we are managing two disti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I design laboratory safety protocols not as mere compliance checklists, but as engineered systems of causality. When handling 4-(3-Bromophenyl)azetidin-2-one , we are managing two distinct chemical personalities: the highly reactive, sensitizing beta-lactam (azetidin-2-one) core, and the halogenated (bromophenyl) moiety.

Understanding the mechanistic behavior of these functional groups is the foundation of our personal protective equipment (PPE) selection and operational strategy. This guide provides the definitive, self-validating workflows required to handle this compound safely.

Part 1: Mechanistic Hazard Profile

The primary acute and chronic hazard of 4-(3-Bromophenyl)azetidin-2-one lies in its four-membered beta-lactam ring. Beta-lactams are potent haptens. If aerosolized dust is inhaled or contacts the skin, the strained ring undergoes nucleophilic attack by primary amines (such as lysine residues on human proteins). This covalent binding forms an immunogenic complex that triggers IgE-mediated sensitization, which can lead to severe occupational asthma or anaphylaxis upon subsequent exposures[1],[2].

Sensitization Exposure Airborne Dust / Skin Contact (Azetidin-2-one core) Hapten Haptenation (Beta-lactam ring opens & binds proteins) Exposure->Hapten APC Antigen Presentation (Dendritic Cells to T-Cells) Hapten->APC IgE IgE Production (B-Cell Activation) APC->IgE Sensitized Sensitization (Mast Cells armed with IgE) IgE->Sensitized Allergy Allergic Reaction / Anaphylaxis (Upon re-exposure) Sensitized->Allergy

Immunological sensitization pathway triggered by beta-lactam (azetidin-2-one) exposure.

Part 2: Quantitative Risk Assessment & PPE Matrix

Because primary occupational sensitization occurs readily through airborne exposure to beta-lactam dust[1], engineering controls and PPE must act as redundant barrier systems.

ParameterValue / SpecificationCausality / Rationale
Target Exposure Band OEB 3 to 4 (1 - 10 µg/m³)Beta-lactams are potent sensitizers; airborne dust must be strictly minimized.
Respiratory Protection N100 / P3 Respirator or PAPRFilters >99.97% of airborne particulates[3]. Mandatory if localized exhaust ventilation (LEV) is compromised.
Glove Material (Solid) Double Nitrile (≥0.12 mm)Provides a sufficient barrier against solid particulates. Double gloving allows safe, sequential doffing[3].
Glove Material (Solvent) Butyl Rubber or LaminateIf the compound is dissolved in DMSO or DMF, nitrile degrades rapidly. Butyl prevents percutaneous absorption.
Eye/Face Protection Safety Goggles & Face ShieldPrevents ocular mucosal exposure to aerosolized azetidin-2-one dust[4].

Part 3: Operational Workflows and Methodologies

The following protocols are designed as self-validating systems —meaning the completion of one step inherently verifies the safety of the next.

PPE_Workflow Start Risk Assessment 4-(3-Bromophenyl)azetidin-2-one Ventilation Engineering Controls (Fume Hood / Powder Isolator) Start->Ventilation PPE_Select PPE Selection Matrix Ventilation->PPE_Select Resp Respiratory: P100/N100 or PAPR PPE_Select->Resp Skin Skin: Double Nitrile & Tyvek Sleeves PPE_Select->Skin Eye Eye: Safety Goggles & Face Shield PPE_Select->Eye Handling Execution: Closed-System Transfer Resp->Handling Skin->Handling Eye->Handling Decon Decontamination & Doffing Handling->Decon Disposal Halogenated Waste Disposal Decon->Disposal

Workflow for PPE selection, handling, and disposal of 4-(3-Bromophenyl)azetidin-2-one.

Protocol 1: Safe Weighing and Transfer
  • Step 1: Engineering Control Verification

    • Action: Ensure the localized exhaust ventilation (LEV) or powder weighing isolator is operating at a face velocity of 0.4–0.6 m/s.

    • Causality: Maintaining negative pressure prevents aerosol escape. Avoid high-velocity drafts that could blow the fine powder out of the weighing boat[4].

    • Validation Check: Verify the digital airflow monitor; a green indicator validates containment before opening the chemical bottle.

  • Step 2: PPE Donning Sequence

    • Action: Don Tyvek sleeves, double nitrile gloves, tight-fitting safety goggles, and an N100/P3 particulate respirator.

    • Causality: The azetidin-2-one core is a potent hapten that binds to skin proteins. Double gloving ensures a continuous barrier during the doffing process[3].

  • Step 3: Anti-Static Treatment

    • Action: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel.

    • Causality: Halogenated organic powders often carry static charges, causing them to repel and aerosolize upon transfer. Neutralizing the charge ensures the powder drops cleanly into the vessel.

Protocol 2: Decontamination and Doffing
  • Step 1: In-Hood Wipe Down

    • Action: Wipe the exterior of the sealed receiving vessel and the analytical balance with a solvent-dampened lint-free wipe (e.g., 70% isopropanol) before removing them from the hood.

    • Causality: Prevents the migration of invisible beta-lactam dust from the controlled LEV environment to general laboratory surfaces.

  • Step 2: Outer Glove Removal

    • Action: Remove the outer nitrile gloves inside the fume hood, turning them inside out, and dispose of them in a designated solid waste bin[3].

    • Causality: The outer gloves are the primary contact surface. Removing them inside the hood guarantees that any adhered dust is captured by the ventilation system, protecting the worker's breathing zone[5].

    • Validation Check: Hands should now be covered by the clean inner gloves, allowing safe handling of the sash and doffing of the respirator.

Protocol 3: Spill Response and Halogenated Waste Disposal
  • Step 1: Spill Containment

    • Action: For dry spills, do not sweep. Gently cover the powder with damp absorbent pads to suppress dust formation[3].

    • Causality: Sweeping aerosolizes the beta-lactam, drastically increasing the risk of inhalation and subsequent IgE-mediated sensitization[1].

  • Step 2: Halogenated Waste Segregation

    • Action: Place all contaminated pads, gloves, and residual chemical into a clearly labeled "Halogenated Organic Waste" container[4].

    • Causality: The 3-bromophenyl moiety dictates that this waste cannot be mixed with standard organics. During incineration, halogenated compounds require specific high-temperature profiles to prevent the formation of highly toxic dioxins and corrosive hydrobromic acid (HBr) gas.

References

  • Management of allergy to penicillins and other beta-lactams - BSACI. 1

  • Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics - AWMF. 2

  • Safety Data Sheet: 4-(Hydroxymethyl)azetidin-2-one - Angene Chemical. 3

  • Safety Data Sheet: 4-(Phenylsulfonyl)azetidin-2-one - ChemScene. 4

  • Safety Data Sheet: 3,3-DIPHENYL-2-AZETIDINONE - ECHEMI. 5

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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